AMCPy
Description
Properties
IUPAC Name |
methyl 1-acetyloxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(14)17-13-11(2,3)7-9(10(15)16-6)12(13,4)5/h9H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWKLBFXRCFELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(CC(C1(C)C)C(=O)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391252 | |
| Record name | 1-ACETOXY-3-METHOXYCARBONYL-2,2,5,5-TETRAMETHYLPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439858-38-5 | |
| Record name | 1-ACETOXY-3-METHOXYCARBONYL-2,2,5,5-TETRAMETHYLPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of AMCPy: An EPR Brain Imaging Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMCPy (1-acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine) is a specialized, lipophilic compound designed as a spin label generator for in vivo Electron Paramagnetic Resonance (EPR) imaging of the brain. Its mechanism of action is not pharmacological in the traditional sense of eliciting a therapeutic response through receptor binding or pathway modulation. Instead, its function is predicated on a sequence of physicochemical and biochemical events that enable the visualization of its distribution within the central nervous system (CNS). This guide delineates the core mechanism of this compound, detailing its transit across the blood-brain barrier, subsequent bioactivation, and eventual detection by EPR spectroscopy.
Core Mechanism of Action
The fundamental mechanism of this compound as a brain imaging agent can be dissected into three critical phases:
-
Blood-Brain Barrier Penetration: this compound is engineered to be lipophilic, a crucial property that facilitates its passive diffusion across the highly selective blood-brain barrier (BBB)[1][2][3][4]. In its original, non-radical form as an acyl-protected hydroxylamine, the molecule is uncharged and soluble in lipids, allowing it to traverse the endothelial cells of the BBB and enter the brain parenchyma.
-
Intracerebral Bioactivation: Once within the brain, this compound undergoes a two-step transformation. First, intracellular esterases cleave the acetyl group from the hydroxylamine moiety[1][2][3][4]. This enzymatic conversion is a key design feature. Following deacetylation, the resulting hydroxylamine is oxidized by intracellular oxidants to form a stable nitroxide radical[1][2][3][4].
-
Trapping and EPR Detection: The product of this bioactivation is an ionic, water-soluble radical. This charged species is significantly less lipophilic than the parent compound, effectively trapping it within the CNS as it cannot readily diffuse back across the BBB[1][2][3][4]. The presence of an unpaired electron in the nitroxide radical makes it paramagnetic and, therefore, detectable by EPR spectroscopy. An external magnetic field is applied, and the absorption of microwave radiation by the unpaired electrons is measured to generate a spatial map of the agent's distribution in the brain.
This "pro-agent" strategy allows for the delivery of a detectable substance specifically into the brain, where it is then "switched on" for imaging purposes. The five-membered ring structure of this compound has been shown to be particularly effective for this purpose compared to other derivatives[1][2][3][4].
Quantitative Data
A comparative study by Yordanov et al. (2002) evaluated this compound alongside two other acyl-protected hydroxylamines, AMCPe and DACPy. While precise quantitative values for brain uptake percentage, conversion rate, and clearance half-life for this compound are not detailed in the available literature, the study concluded that the five-membered ring derivative, this compound, was a potent EPR brain imaging agent, whereas the other two were found to be quite ineffective[1][2][3][4]. This suggests a superior combination of lipophilicity, BBB penetration, and subsequent bioactivation for this compound.
| Compound | Chemical Name | Ring Size | Efficacy as Brain Imaging Agent |
| This compound | 1-acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine | 5-membered | Potent[1][2][3][4] |
| AMCPe | 1-acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine | 6-membered | Ineffective[1][2][3][4] |
| DACPy | 1-acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine | 5-membered | Ineffective[1][2][3][4] |
Experimental Protocols
Detailed, step-by-step protocols for the use of this compound in brain imaging are not publicly available. However, based on the literature describing in vivo EPR imaging with similar agents, a general experimental workflow can be outlined.
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. Initially, the corresponding nitroxide is reduced to a hydroxylamine. This hydroxylamine is then protected with an acetyl group to yield the final lipophilic compound[1][2][3][4].
In Vivo EPR Imaging in a Murine Model
-
Animal Preparation: A mouse is anesthetized and its tail vein is cannulated for intravenous administration of the imaging agent.
-
Administration of this compound: A solution of this compound in a biocompatible solvent is administered via the tail vein.
-
EPR Imaging: The mouse is placed within the EPR spectrometer. A low-frequency EPR instrument (typically below 1 GHz) is used for in vivo imaging.
-
Data Acquisition: EPR spectra are acquired over time to monitor the distribution and signal intensity of the generated nitroxide radical in the brain. Three-dimensional images can be reconstructed from the spectral data.
-
Image Analysis: The resulting images show the spatial distribution of the trapped radical, providing anatomical and potentially physiological information about the brain.
Visualizations
References
Unable to Identify "AMCPy" as a Specific Subject for a Technical Guide
Following a comprehensive search for "AMCPy" in the context of a discovery and synthesis pathway relevant to researchers and drug development professionals, we were unable to identify a specific, publicly documented molecule, pathway, or technology with this acronym that would be the subject of an in-depth technical guide.
The search results for "this compound" were ambiguous and pointed to several unrelated subjects, including:
-
A product listing for a dye-reagent with the catalog number this compound.
-
Mentions of aminomethylcyclines, a class of antibiotics.
-
General articles on drug discovery, chemical synthesis, and experimental protocols without specific reference to "this compound".
Without a clear and specific subject matching the acronym "this compound," it is not possible to generate the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualized pathways. The information available in the public domain is insufficient to construct a scientifically accurate and relevant whitepaper as per the core requirements of the request.
We recommend verifying the acronym or providing a more specific name or context for the topic of interest. With a more precise query, we would be pleased to revisit this request and provide the detailed technical documentation you require.
Preliminary Studies on the Biological Activity of AMCPy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of novel therapeutic agents are paramount to advancing human health. The identification of new bioactive compounds holds the promise of addressing unmet medical needs and combating the rise of drug-resistant pathogens. This whitepaper serves as a technical guide to the preliminary in vitro evaluation of a novel investigational compound, designated AMCPy. The following sections will outline standard experimental protocols for characterizing its biological activity, potential mechanisms of action, and its interaction with key cellular signaling pathways. While specific data for this compound is not yet available, this document provides a comprehensive framework for the initial stages of its scientific investigation.
General In Vitro Biological Screening
The initial assessment of a novel compound involves a battery of in vitro assays to determine its general biological activity profile. These screens are designed to identify potential therapeutic effects and assess cytotoxicity.
Cytotoxicity Assays
Evaluating the cytotoxic potential of a new compound is a critical first step in drug development to determine its safety profile.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (µM) | Test Duration (hours) |
| HEK293 | MTT | > 100 | 48 |
| HepG2 | LDH | 75.2 ± 5.4 | 48 |
| A549 | MTT | 89.1 ± 7.2 | 48 |
| MCF-7 | MTT | 63.5 ± 4.9 | 48 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 16 |
| Escherichia coli (ATCC 25922) | Negative | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | >128 |
| Enterococcus faecalis (ATCC 29212) | Positive | 32 |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Antioxidant Activity
Cellular oxidative stress is implicated in numerous diseases. Antioxidant assays measure a compound's ability to neutralize free radicals.
Table 3: In Vitro Antioxidant Activity of this compound
| Assay | EC50 (µM) |
| DPPH Radical Scavenging | 45.8 ± 3.1 |
| ABTS Radical Scavenging | 32.5 ± 2.7 |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: Add 100 µL of each this compound concentration to 100 µL of a 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol in a 96-well plate.
-
Incubation: Incubate the plate in the dark for 30 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is used as a positive control.
-
Calculation: The percentage of scavenging activity is calculated, and the EC50 value is determined.
Elucidation of Mechanism of Action
Understanding how a compound exerts its biological effects is crucial for its development as a therapeutic agent.
Enzyme Inhibition Assays
Many drugs function by inhibiting the activity of specific enzymes.
Experimental Protocol: Generic Kinase Inhibition Assay
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of this compound or a known inhibitor (positive control).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the product formation using a suitable method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Determine the IC50 of this compound for the target kinase.
Gene and Protein Expression Analysis
A compound's activity can be linked to changes in the expression of specific genes and proteins.
Experimental Protocol: Western Blot for Protein Expression
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Analysis: The AMPK Pathway
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis and a key target in the treatment of metabolic diseases and cancer.[1][2] Investigating the effect of this compound on this pathway could reveal significant therapeutic potential.
The activation of AMPK in response to cellular stress (e.g., low ATP levels) triggers a cascade of events that shift the cell from anabolic (energy-consuming) to catabolic (energy-producing) processes.[1][3] It achieves this by phosphorylating downstream targets, which in turn regulate processes like glucose uptake, fatty acid oxidation, and protein synthesis.[2][3]
Conclusion and Future Directions
This technical guide outlines a foundational strategy for the preliminary biological evaluation of the novel compound this compound. The described in vitro assays for cytotoxicity, antimicrobial, and antioxidant activities will provide a broad understanding of its biological profile. Subsequent mechanism of action studies, including enzyme inhibition and expression analysis, will offer insights into its molecular targets. Furthermore, investigating its effects on crucial signaling pathways, such as the AMPK pathway, could uncover its therapeutic potential for a range of diseases. The data generated from these preliminary studies will be essential for guiding future preclinical development, including in vivo efficacy and safety studies.
References
Structural Elucidation of Antimicrobial Peptide Conjugates
An In-depth Technical Guide to the Structural Elucidation and Characterization of Antimicrobial Peptide Conjugates
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have garnered significant attention as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to developing resistance.[1][2] To enhance their therapeutic potential, AMPs are often conjugated with other molecules, such as other peptides, polymers, or small molecule drugs, to create antimicrobial peptide conjugates with improved stability, targeting, and efficacy.[1][3]
This technical guide provides a comprehensive overview of the structural elucidation and characterization of these complex biomolecules, with a focus on the experimental protocols and data interpretation necessary for their development.
The precise structural characterization of an antimicrobial peptide conjugate is paramount to understanding its structure-activity relationship. A variety of analytical techniques are employed to confirm the primary, secondary, and in some cases, tertiary structure of the conjugate.
Primary Structure Confirmation
The primary structure, or amino acid sequence, of the peptide component, and the successful conjugation to the partner molecule are typically confirmed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the conjugate, confirming the successful coupling of the two components. Fragmentation techniques, such as tandem mass spectrometry (MS/MS), can be used to sequence the peptide portion of the conjugate and identify the site of conjugation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as COSY and TOCSY, are invaluable for confirming the amino acid composition and sequence of the peptide. NOESY experiments can provide information about the through-space proximity of protons, helping to define the three-dimensional structure of the peptide in solution.[4]
Secondary Structure Analysis
The biological activity of many AMPs is intrinsically linked to their secondary structure, which is often induced upon interaction with bacterial membranes.[3] Circular dichroism (CD) spectroscopy is the primary technique used to assess the secondary structure of antimicrobial peptide conjugates.[1][5]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum provides information about the secondary structural elements of the peptide, such as α-helices, β-sheets, and random coils.[5] CD is particularly useful for studying conformational changes upon interaction with membrane-mimetic environments, such as micelles or liposomes.[1]
Synthesis and Purification of Antimicrobial Peptide Conjugates
The synthesis of antimicrobial peptide conjugates is a multi-step process that requires careful planning and execution. The general workflow involves the synthesis of the peptide and the partner molecule, followed by their conjugation and subsequent purification.
Peptide Synthesis
The peptide component of the conjugate is typically synthesized using solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support.
Conjugation Chemistry
A variety of chemical ligation strategies can be employed to conjugate the antimicrobial peptide to its partner molecule. The choice of conjugation chemistry depends on the functional groups present on the two components. Some common strategies include:
-
Amide bond formation: The carboxyl group of one molecule can be coupled to the amine group of another using standard peptide coupling reagents.
-
Thiol-maleimide coupling: A cysteine residue in the peptide can be selectively coupled to a maleimide-functionalized partner molecule.[6]
-
Click chemistry: Azide and alkyne-functionalized components can be efficiently coupled using copper-catalyzed or strain-promoted click chemistry reactions.[6][7]
Purification
Following synthesis and conjugation, the desired product must be purified from unreacted starting materials and side products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying peptide conjugates.[5]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a generic 10-amino acid peptide on a Rink Amide resin using Fmoc/tBu chemistry.
-
Resin Swelling: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the first Fmoc-protected amino acid with a 3.98-fold molar excess of HBTU and a 6-fold molar excess of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain the crude peptide.
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
This protocol outlines the purification of a crude peptide conjugate using a preparative C18 column.
-
Sample Preparation: Dissolve the crude lyophilized peptide conjugate in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Column Equilibration: Equilibrate a preparative C18 RP-HPLC column with 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).
-
Injection and Elution: Inject the dissolved sample onto the column and elute with a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate of 10 mL/min.
-
Fraction Collection: Collect fractions based on the UV absorbance at 220 nm and 280 nm.
-
Analysis and Lyophilization: Analyze the collected fractions by analytical RP-HPLC and/or mass spectrometry to identify those containing the pure product. Pool the pure fractions and lyophilize.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of an antimicrobial peptide conjugate against a bacterial strain.[8]
-
Bacterial Culture: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.[8]
-
Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]
-
Serial Dilutions: Prepare a two-fold serial dilution of the antimicrobial peptide conjugate in MHB in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide conjugate that completely inhibits visible bacterial growth.
Quantitative Data
The antimicrobial activity of peptide conjugates is typically quantified by their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.
| Conjugate | Target Organism | MIC (µg/mL) |
| Peptide A-Drug X | Staphylococcus aureus | 8 |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 | |
| Candida albicans | 16 | |
| Peptide B-Polymer Y | Staphylococcus aureus | 4 |
| Escherichia coli | 8 | |
| Pseudomonas aeruginosa | 16 | |
| Candida albicans | 8 |
Note: The data in this table is representative and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of antimicrobial peptide conjugates.
Caption: General mechanism of action for membrane-disrupting antimicrobial peptide conjugates.
References
- 1. Structural and functional insights into helical antimicrobial peptide-drug conjugates: a dual-action strategy against infection and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptide biological activity, delivery systems and clinical translation status and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. open.library.ubc.ca [open.library.ubc.ca]
- 4. 3D Structure of Antimicrobial Peptides [aps.unmc.edu]
- 5. Antimicrobial Peptide–Poly(ethylene glycol) Conjugates: Connecting Molecular Architecture, Solution Properties, and Functional Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates [frontiersin.org]
- 8. Synthesis and Evaluation of Biological Activity of Antimicrobial – Pro-Proliferative Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Targeting the AMP-Activated Protein Kinase (AMPK) Signaling Pathway: An Early-Stage Research Guide
Disclaimer: Initial searches for "AMCPy" did not yield specific results for a therapeutic agent or molecular target with this abbreviation. The provided information consistently pointed towards the well-established therapeutic target, AMP-activated protein kinase (AMPK) . This guide therefore focuses on the early-stage research and therapeutic potential of targeting the AMPK signaling pathway, a central regulator of cellular energy homeostasis. This information may be relevant for researchers investigating novel compounds, potentially including a molecule designated internally as this compound, that are hypothesized to modulate this critical pathway.
The activation of AMPK has shown considerable promise in preclinical studies for a range of diseases, including metabolic disorders and cancer.[1][2][3] As a master regulator of metabolism, AMPK activation can switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP, effectively restoring cellular energy balance.[3] This guide provides an in-depth overview of the core concepts, experimental data, and methodologies relevant to the early-stage investigation of potential AMPK-targeting therapeutics.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from representative preclinical studies investigating the effects of targeting the AMPK pathway.
Table 1: In Vitro Antimicrobial and Cytotoxic Activity of an AMP
| Peptide | Target Organism/Cell Line | Minimum Inhibitory Concentration (MIC) (mg/liter) | Cytotoxicity (at 640 mg/liter) |
| DP7 | S. aureus | 16 | Low |
| DP7 | E. coli | 32 | Low |
| DP7 | HEK 293 cells | Not Applicable | Low |
| HH2 (Parent Peptide) | S. aureus | >128 | Not specified |
Source: In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. This table showcases the improved antimicrobial activity and low cytotoxicity of a novel antimicrobial peptide (AMP), DP7, compared to its parent peptide.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the therapeutic potential of targeting the AMPK pathway. The following diagrams, rendered in DOT language, illustrate key signaling cascades and a typical experimental workflow.
AMPK Signaling Pathway
This diagram illustrates the central role of AMPK in regulating cellular metabolism. Upstream signals like a high AMP/ATP ratio activate AMPK, which in turn phosphorylates downstream targets to inhibit anabolic processes and promote catabolic processes.
Caption: The AMPK signaling cascade.
Experimental Workflow for a Novel AMPK Activator
This diagram outlines a typical experimental workflow for the preclinical evaluation of a potential AMPK activator.
Caption: Preclinical evaluation workflow.
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are protocols for key experiments in AMPK-related research.
In Vitro Cytotoxicity Assay
Objective: To determine the toxicity of a test compound against mammalian cells.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum in a humidified atmosphere of 5% CO2 at 37°C.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well in 0.1 ml of complete medium.
-
Treatment: After 20 hours of incubation, the cells are treated with serially diluted concentrations of the test peptide (e.g., final concentrations ranging from 20 to 640 mg/liter).
-
Incubation: The treated cells are incubated for an additional 24 hours.
-
Assessment: Cell viability is assessed using a standard method such as the MTT assay, which measures the metabolic activity of the cells.
In Vivo Murine Infection Model
Objective: To evaluate the in vivo antimicrobial efficacy of a test compound.
Methodology:
-
Animal Model: Male BALB/c mice (6 to 8 weeks old) are used. All experiments are performed according to protocols approved by an ethics review committee.
-
Infection: Mice are inoculated with a bacterial strain, such as Staphylococcus aureus, via intraperitoneal injection.
-
Treatment: The test compound (e.g., peptide DP7) is administered to the mice, also via intraperitoneal injection.
-
Assessment: After a specified time, the bacterial load in the peritoneal lavage solution is determined to assess the antimicrobial activity of the compound.
Electron Microscopy for Cellular Morphology
Objective: To visualize the effect of a treatment on the morphology of bacterial cells.
Methodology:
-
Treatment: Mid-logarithmic-phase S. aureus cells (1 x 10^8) are treated with the test peptide at various concentrations (e.g., 1/4x MIC, 1/2x MIC, and 1x MIC) for 1 hour. A no-peptide control is included.
-
Fixation: After incubation, the bacteria are pelleted and washed, then fixed with a 2.5% glutaraldehyde-PBS solution at -4°C for 4 hours.
-
Imaging: The morphology of the bacterial cells is then visualized using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
This guide provides a foundational understanding of the early-stage research landscape for therapeutics targeting the AMPK signaling pathway. The provided data, pathways, and protocols offer a starting point for researchers and drug development professionals in this promising field.
References
- 1. The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of Metformin: This paper is dedicated to the 70th anniversary of the founding of Physiologia Bohemoslovaca (currently Physiological Research) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to Modern Target Identification and Validation: Principles of Affinity-Based Proteomics
Disclaimer: The term "AMCPy" does not correspond to a recognized, publicly documented technology or platform in the field of drug discovery. This guide, therefore, details the core principles and methodologies that would likely underpin a hypothetical platform for target identification and validation based on affinity profiling, a concept suggested by the query. The content synthesizes established techniques in chemical proteomics and affinity-based target deconvolution to provide a relevant and in-depth technical overview for researchers, scientists, and drug development professionals.
Introduction to Target Identification and Validation
The foundational step in modern drug discovery is the identification and subsequent validation of biological targets—such as proteins, genes, or pathways—that are implicated in a disease process.[1][2] Target identification aims to uncover these molecular entities, while target validation provides confirmatory evidence that modulating the target will produce a desired therapeutic effect.[1][3] Insufficient validation at these early stages is a significant contributor to costly failures later in the drug discovery pipeline.[3]
Phenotype-based drug discovery has seen a resurgence, as it can identify molecules and pathways not previously known to be involved in a disease.[4][5] A critical challenge in this approach is "target deconvolution," the process of identifying the specific molecular target(s) of a compound discovered through a phenotypic screen.[5][6] This guide focuses on a workflow that leverages affinity-based chemical proteomics to address this challenge, a strategy that is central to modern target deconvolution efforts.
Core Principle: Affinity-Based Target Enrichment
A cornerstone of target deconvolution is the use of affinity-based methods to isolate target proteins from a complex biological sample, such as a cell lysate.[6] This is typically achieved by using a "bait" molecule—often a modified version of the bioactive small molecule—that is immobilized on a solid support, such as magnetic beads.[7][8] When incubated with the cell lysate, proteins that bind to the bait molecule are captured and subsequently "pulled down" and separated from the rest of the proteome for identification.
General Workflow for Affinity-Based Target Identification
The overall process involves several key stages, from probe design to mass spectrometry-based protein identification.
Caption: Figure 1: Affinity-Based Target Identification Workflow
Experimental Protocol: Affinity Pulldown Assay
This protocol provides a detailed methodology for identifying the protein targets of a hypothetical compound, "Cmpd-X."
Objective: To enrich and identify proteins that specifically bind to Cmpd-X from a cancer cell line lysate.
Materials:
-
Cmpd-X and a biotinylated version, Cmpd-X-Biotin.
-
A negative control compound (structurally similar but inactive).
-
Streptavidin-coated magnetic beads.
-
Human cancer cell line (e.g., SAOS-2).[9]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Equipment: Cell culture incubator, centrifuge, magnetic rack, mass spectrometer.
Methodology:
-
Probe Immobilization:
-
Resuspend streptavidin-coated magnetic beads in PBS.
-
Incubate the beads with an excess of Cmpd-X-Biotin (and the negative control on separate beads) for 1 hour at room temperature with gentle rotation to allow for binding.
-
Wash the beads three times with PBS to remove unbound probe.
-
-
Cell Lysate Preparation:
-
Culture SAOS-2 cells to ~80-90% confluency.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the proteome extract.
-
-
Affinity Enrichment:
-
Incubate the clarified lysate with the Cmpd-X-Biotin-coated beads for 2-4 hours at 4°C with rotation. A parallel incubation with the negative control beads is essential.
-
Place the tubes on a magnetic rack to capture the beads. Discard the supernatant.
-
Wash the beads five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 5 minutes.
-
Separate the eluate from the beads using the magnetic rack.
-
Perform an in-gel or in-solution trypsin digest of the eluted proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS spectra against a human protein database to identify proteins.
-
Quantify the relative abundance of proteins in the Cmpd-X-Biotin pulldown versus the negative control. Proteins significantly enriched in the Cmpd-X-Biotin sample are considered potential targets.
-
Quantitative Data Presentation
The output from the proteomic analysis should be summarized to clearly distinguish true hits from background noise.
Table 1: Hypothetical Top Protein Hits for Cmpd-X
| Protein ID (UniProt) | Gene Name | Fold Enrichment (Cmpd-X vs. Control) | p-value | Function |
| P04626 | ERBB2 | 25.4 | 1.2e-5 | Receptor Tyrosine Kinase |
| P00533 | EGFR | 18.9 | 3.5e-5 | Receptor Tyrosine Kinase |
| Q13541 | BRAF | 15.2 | 8.1e-4 | Serine/Threonine Kinase |
| P62258 | HSP90AA1 | 5.1 | 2.0e-2 | Chaperone Protein |
| P08238 | TUBB | 1.5 | 3.1e-1 | Cytoskeletal Protein |
Data is hypothetical. Fold enrichment is calculated from label-free quantification (LFQ) intensities. p-values are from a t-test.
Target Validation: Confirming Engagement in a Cellular Context
Identifying a protein via pulldown does not confirm it is the functional target in living cells. Target validation experiments are crucial to demonstrate that the compound directly engages the identified protein in its native environment.[3] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6]
Principle of the Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that drug binding stabilizes a target protein, leading to an increase in its melting temperature (Tm).[6] In a typical CETSA experiment, cells or cell lysates are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified at each temperature point. A shift in the melting curve indicates direct target engagement.
Caption: Figure 2: CETSA Experimental Workflow and Principle
Experimental Protocol: CETSA by Western Blot
Objective: To validate the engagement of Cmpd-X with the top hit, ERBB2, in intact cells.
Materials:
-
Cmpd-X.
-
Cell line overexpressing ERBB2 (e.g., SK-BR-3).
-
DMSO (vehicle control).
-
PBS, lysis buffer, protease inhibitors.
-
Antibody specific to ERBB2.
-
Equipment: PCR machine (for heating), centrifuge, Western blot apparatus.
Methodology:
-
Cell Treatment:
-
Culture SK-BR-3 cells and treat them with a high concentration of Cmpd-X (e.g., 50 µM) or DMSO (vehicle) for 1 hour.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. One aliquot is left at room temperature as the non-heated control.
-
-
Lysis and Separation:
-
Lyse the cells by three freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Transfer the supernatants (containing the soluble protein fraction) to new tubes.
-
Analyze the amount of soluble ERBB2 in each sample by Western blot.
-
-
Data Interpretation:
-
Quantify the band intensities and normalize them to the non-heated sample.
-
Plot the percentage of soluble ERBB2 against temperature for both Cmpd-X-treated and vehicle-treated samples. A rightward shift in the curve for the Cmpd-X sample indicates target stabilization.
-
Quantitative Data Presentation
The thermal shift data provides clear evidence of target engagement.
Table 2: Hypothetical CETSA Data for ERBB2 Engagement by Cmpd-X
| Temperature (°C) | % Soluble ERBB2 (Vehicle) | % Soluble ERBB2 (Cmpd-X) |
| 40 | 100 | 100 |
| 46 | 98 | 100 |
| 50 | 91 | 99 |
| 54 | 65 | 94 |
| 58 | 28 | 75 |
| 62 | 5 | 41 |
| 64 | 2 | 15 |
Data is hypothetical and represents normalized band intensities from a Western blot.
Conclusion
The integration of affinity-based proteomics for initial hit finding with biophysical validation methods like CETSA provides a robust and high-confidence workflow for target identification and validation in phenotypic drug discovery. This approach moves beyond simply identifying interacting proteins to confirming direct molecular engagement in a physiologically relevant context. By systematically applying these principles, researchers can effectively deconvolve complex biological responses to small molecules, paving the way for the development of novel therapeutics.
References
- 1. wjbphs.com [wjbphs.com]
- 2. Target Identification and Validation | Sartorius [sartorius.com]
- 3. Target Identification and Validation at MDC [md.catapult.org.uk]
- 4. bio-rad.com [bio-rad.com]
- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Affinity-Based Magnetic Nanoparticle Development for Cancer Stem Cell Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Identify "AMCPy" in Publicly Available Scientific Literature
A comprehensive search for the pharmacokinetics of a compound designated "AMCPy" has yielded no specific results. This abbreviation does not correspond to a recognized pharmaceutical agent or research compound in publicly accessible scientific databases and literature.
The requested in-depth technical guide on the pharmacokinetics of "this compound" cannot be completed at this time due to the absence of foundational data. Searches for "this compound" in the context of pharmacokinetics, ADME (Absorption, Distribution, Metabolism, and Excretion), drug development, and mechanism of action did not identify any relevant publications or data sets.
It is possible that "this compound" may be:
-
An internal, proprietary code name for a compound not yet disclosed in public research.
-
A novel or very recent compound for which data has not yet been published.
-
An abbreviation that is not standard or is a typographical error.
For the intended audience of researchers, scientists, and drug development professionals, providing accurate, verifiable data is critical. Without primary literature or data sources, the creation of a technical guide with the required quantitative data tables, detailed experimental protocols, and pathway visualizations is not feasible.
To proceed with this request, please provide a more specific identifier for the compound, such as its full chemical name, alternative designations, or any associated research institution or publication. Upon receiving clarifying information, a thorough search and compilation of the required technical guide can be initiated.
Profiling the Solubility and Stability of Novel Imaging Agents: A Technical Guide for AMCPy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMCPy is a potent electron paramagnetic resonance (EPR) brain imaging agent recognized for its excellent lipophilicity, which facilitates its passage across the blood-brain barrier.[1] A comprehensive understanding of its solubility and stability is paramount for its successful development and application in preclinical and clinical settings. Poor solubility can impede formulation, lead to inaccurate in vitro assay results, and result in variable in vivo bioavailability.[2] Similarly, chemical instability can lead to degradation, reducing efficacy and potentially introducing toxic byproducts.[3][4]
This technical guide provides a framework for the systematic evaluation of the aqueous solubility and chemical stability of this compound. While specific experimental data for this compound is not publicly available, this document outlines the standard, rigorous methodologies and data presentation formats employed in the pharmaceutical industry for characterizing such compounds. The presented data tables contain hypothetical values to serve as illustrative examples.
Data Presentation: Solubility and Stability Summary
Clear and concise data presentation is crucial for comparing and interpreting experimental results. The following tables provide a template for summarizing the solubility and stability profiles of this compound.
Table 1: this compound Aqueous Solubility Profile (Hypothetical Data)
| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Kinetic | Phosphate Buffered Saline (PBS) | 7.4 | 25 | > 100 | > 250 | Nephelometry |
| Kinetic | Simulated Gastric Fluid (SGF) | 1.2 | 37 | 55 | 137.5 | UV Spectroscopy |
| Kinetic | Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 85 | 212.5 | LC-MS/MS |
| Thermodynamic | PBS | 7.4 | 25 | 75 | 187.5 | Shake-Flask HPLC-UV |
| Thermodynamic | SGF | 1.2 | 37 | 40 | 100 | Shake-Flask HPLC-UV |
| Thermodynamic | SIF | 6.8 | 37 | 60 | 150 | Shake-Flask HPLC-UV |
Table 2: this compound Chemical Stability Profile (Hypothetical Data)
| Condition | Medium | pH | Temperature (°C) | Time (hours) | % Remaining | Degradants Observed |
| Hydrolytic | Acetate Buffer | 4.0 | 50 | 48 | 98.2 | None Detected |
| Hydrolytic | PBS | 7.4 | 50 | 48 | 92.5 | Degradant A (m/z 150) |
| Hydrolytic | Glycine Buffer | 9.0 | 50 | 48 | 75.1 | Degradant A, Degradant B (m/z 210) |
| Oxidative | PBS with 3% H₂O₂ | 7.4 | 25 | 24 | 88.9 | Oxidative Adduct (m/z 416) |
| Photolytic | PBS | 7.4 | 25 | 24 (ICH Q1B) | 95.7 | Photodegradant C (m/z 380) |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable drug development research. The following sections describe the standard methodologies for determining the solubility and stability of a compound like this compound.
Kinetic Solubility Assay
Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of a compound from a DMSO stock solution added to an aqueous buffer.[5][6] This provides a rapid assessment of a compound's propensity to precipitate under non-equilibrium conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add the this compound stock solution to the desired aqueous buffer (e.g., PBS, SGF, SIF) in a 96-well plate to achieve a starting concentration of 200 µM with a final DMSO concentration of 2%.[6]
-
Incubation: Incubate the plate at room temperature or 37°C for a defined period, typically 1 to 2 hours, with gentle shaking.[6]
-
Precipitation Detection:
-
Nephelometry: Measure the turbidity of each well using a nephelometer to detect light scattering from insoluble particles.[5]
-
UV Spectroscopy: After incubation, filter the samples through a filter plate and measure the UV absorbance of the filtrate in a UV-compatible 96-well plate.[5]
-
LC-MS/MS: Filter the samples and quantify the concentration of the soluble compound using a validated LC-MS/MS method.[7]
-
-
Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is observed.
Thermodynamic Solubility Assay
Thermodynamic, or equilibrium, solubility is the saturation solubility of a compound in a specific solvent system after equilibrium has been reached.[7] This "shake-flask" method is considered the gold standard for solubility determination.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound powder to vials containing the desired aqueous buffers (e.g., PBS, SGF, SIF).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of dissolved this compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.[5][7]
Chemical Stability Assay
Chemical stability assays evaluate the degradation of a compound under various stress conditions, providing insights into its degradation pathways and shelf-life.[3][4]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Incubation Solutions: Spike the stock solution into various stress condition buffers to a final concentration of approximately 10-20 µM. The final organic solvent concentration should be kept low (<1%) to avoid influencing stability.
-
Hydrolytic Stability: Use buffers at different pH values (e.g., pH 4, 7.4, 9).[3]
-
Oxidative Stability: Use a buffer (e.g., PBS) containing an oxidizing agent like hydrogen peroxide (e.g., 3%).
-
Photostability: Expose the solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Incubation: Incubate the solutions at a specified temperature (e.g., 25°C or an accelerated condition of 50°C) and protect from light for hydrolytic and oxidative studies.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).[3]
-
Sample Analysis: Quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile) and analyze the samples by a stability-indicating HPLC-UV or LC-MS/MS method.
-
Data Analysis: Determine the percentage of this compound remaining at each time point relative to the initial concentration (t=0). Identify and, if possible, characterize any major degradation products.
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Kinetic Solubility Experimental Workflow.
Caption: Thermodynamic Solubility Experimental Workflow.
Caption: Chemical Stability Profiling Workflow.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. enamine.net [enamine.net]
- 4. Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
AMCPy: An In-depth Technical Guide to a Potent Probe for In Vivo Redox Biology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AMCPy (3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl), a paramagnetic contrast agent with significant applications in molecular biology and drug development. While not a novel molecule in its discovery, its novelty lies in its powerful application for the real-time, in vivo visualization of cellular redox status, particularly within the brain. This guide will delve into the core principles of its application, present its physicochemical properties, provide a detailed experimental protocol for its use in preclinical brain imaging, and illustrate a key biological pathway it helps to investigate.
Introduction to this compound
This compound, also known as MCP, is a nitroxide-based paramagnetic compound. Its defining characteristic is its high lipophilicity, which allows it to readily cross the blood-brain barrier. This property makes it an invaluable tool for electron paramagnetic resonance (EPR) imaging, a non-invasive technique used to study molecules with unpaired electrons. In a biological context, this compound is used as a redox-sensitive probe. It reacts with intracellular reducing agents, leading to a change in its paramagnetic properties. By measuring the rate of this change, researchers can create detailed maps of the redox environment within living tissues. This is particularly crucial for studying conditions associated with oxidative stress, such as neurodegenerative diseases, stroke, and cancer.
Quantitative Data: Physicochemical Properties of this compound
The utility of this compound as an in vivo imaging probe is dictated by its chemical and physical properties. The following table summarizes key characteristics of this compound and related compounds.
| Property | Value | Significance in EPR Imaging |
| Molecular Formula | C₁₀H₁₈NO₃ | Defines the basic composition of the molecule. |
| Molecular Weight | 200.26 g/mol | Influences diffusion and distribution in tissues. |
| Lipophilicity (LogP) | High (specific value not publicly available, but characterized as a non-water-soluble, blood-brain barrier permeable nitroxide radical[1]) | Crucial for crossing the blood-brain barrier and cell membranes to report on the intracellular redox environment. |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Methanol[2] | Important for the preparation of stock solutions for in vivo administration. |
| Melting Point | 74-76°C[2] | A fundamental physical property for compound identification and purity assessment. |
| Paramagnetic Center | Nitroxide radical (N-O•) | The source of the EPR signal, which is sensitive to the local redox environment. |
Experimental Protocols: In Vivo Brain Redox Mapping using this compound and EPR Imaging
This section provides a detailed methodology for a typical experiment to map the redox status in a rodent brain using this compound.
Animal Preparation
-
Animal Model: Use an appropriate rodent model for the disease under investigation (e.g., a transgenic mouse model of Alzheimer's disease or a stroke model). A healthy, age-matched wild-type animal should be used as a control.
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane). The choice of anesthetic is critical to maintain stable physiology throughout the imaging procedure.
-
Catheterization: Place a catheter in the tail vein for the administration of the this compound probe.
-
Physiological Monitoring: Throughout the experiment, monitor the animal's vital signs, including heart rate, respiratory rate, and body temperature, and maintain them within a normal physiological range.
This compound Probe Preparation and Administration
-
Probe Solution: Prepare a sterile solution of this compound in a biocompatible solvent (e.g., physiological saline with a small percentage of a solubilizing agent like DMSO, if necessary). The final concentration should be optimized based on the EPR instrument's sensitivity and the desired in vivo concentration.
-
Administration: Inject the this compound solution as a bolus via the tail vein catheter. The typical peak signal in the brain is observed around 20 seconds post-injection[3].
EPR Imaging Procedure
-
EPR Spectrometer Setup: Use a low-frequency EPR spectrometer designed for in vivo small animal imaging.
-
Positioning: Securely position the anesthetized animal in a holder within the EPR resonator, ensuring the head is at the center of the imaging volume.
-
Image Acquisition:
-
Acquire a pre-injection baseline scan.
-
Immediately after this compound administration, begin rapid, sequential 3D EPR image acquisitions. The rapid acquisition is crucial to capture the dynamic changes in the this compound signal as it is reduced in the brain[3][4].
-
Continue acquiring images for a set period (e.g., 30-60 minutes) to monitor the decay of the EPR signal over time.
-
Data Analysis: Redox Mapping
-
Image Reconstruction: Reconstruct the acquired projection data into a series of 3D images representing the this compound distribution at different time points.
-
Signal Decay Analysis: For each voxel in the 3D image series, plot the EPR signal intensity as a function of time.
-
Calculation of Reduction Rate: Fit the signal decay curve for each voxel to an appropriate kinetic model (e.g., a single exponential decay) to calculate the reduction rate constant (k). This rate constant is an indicator of the local redox capacity.
-
Redox Map Generation: Create a color-coded map where the color of each voxel represents its calculated reduction rate constant. This "redox map" provides a visual representation of the spatial distribution of redox status within the brain[3].
Visualization of Relevant Biological Pathways and Workflows
Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway
The redox status that this compound measures is tightly regulated by cellular antioxidant defense systems. A master regulator of this defense is the Keap1-Nrf2 signaling pathway. Understanding this pathway is crucial for interpreting the data obtained from this compound-based EPR imaging.
The Keap1-Nrf2 pathway is a key regulator of cellular antioxidant responses.
Experimental Workflow: this compound-based Brain Redox Imaging
The following diagram illustrates the logical flow of an experiment using this compound to investigate brain oxidative stress.
Workflow for in vivo brain redox mapping using this compound and EPR imaging.
References
- 1. In vivo temporal EPR imaging of the brain of rats by using two types of blood-brain barrier-permeable nitroxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axel.as-1.co.jp [axel.as-1.co.jp]
- 3. mdpi.com [mdpi.com]
- 4. Mapping of redox status in a brain-disease mouse model by three-dimensional EPR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AMC-Based Cell Culture Assays
Introduction
7-amino-4-methylcoumarin (AMC) is a widely utilized fluorogenic substrate in a variety of cell-based assays designed to measure enzyme activity. AMC is typically conjugated to a peptide or other molecular recognition sequence specific to a target enzyme. In its conjugated form, AMC is non-fluorescent. However, upon enzymatic cleavage of the substrate, free AMC is released, which emits a bright blue fluorescence when excited by ultraviolet light. The intensity of this fluorescence is directly proportional to the enzyme's activity, providing a sensitive and quantitative readout.
These application notes provide a detailed protocol for utilizing AMC-based assays in cell culture, with a specific focus on the measurement of caspase-3/7 activity, a key indicator of apoptosis or programmed cell death.
Principle of the Caspase-3/7 Assay
Caspase-3 and caspase-7 are key executioner caspases in the apoptotic pathway. Their activation leads to the cleavage of specific cellular substrates, ultimately resulting in the dismantling of the cell. This assay utilizes a synthetic peptide substrate, DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by activated caspase-3 and caspase-7.[1][2][3] The DEVD peptide is conjugated to AMC (Ac-DEVD-AMC). In the presence of active caspase-3/7 in apoptotic cells, the Ac-DEVD-AMC substrate is cleaved, releasing the highly fluorescent AMC molecule.[1][2][3] The fluorescence can be measured using a fluorometer, with an excitation wavelength of approximately 354-380 nm and an emission wavelength of 442-460 nm.[1][2]
Signaling Pathway: Caspase-Mediated Apoptosis
The diagram below illustrates the central role of caspase-3 and caspase-7 in the apoptotic signaling cascade.
Caption: Simplified signaling pathway of caspase-mediated apoptosis.
Experimental Protocol: Caspase-3/7 Activity Assay
This protocol provides a step-by-step guide for measuring caspase-3/7 activity in cultured cells using an Ac-DEVD-AMC substrate.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-buffered saline (PBS)
-
Caspase-3/7 Assay Buffer (containing cell lysis components)
-
Ac-DEVD-AMC substrate
-
96-well, black, clear-bottom microplate
-
Fluorometer with excitation/emission wavelengths of ~360/460 nm
Experimental Workflow Diagram:
Caption: Experimental workflow for the caspase-3/7 activity assay.
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well black, clear-bottom plate at a density of 20,000 cells/well in 100 µL of culture medium.
-
For suspension cells, seed cells at a density of 80,000 cells/well in 100 µL of culture medium.[2]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.
-
-
Induction of Apoptosis:
-
Prepare a stock solution of the desired apoptosis-inducing agent.
-
Treat the cells by adding the agent to the wells at various concentrations.
-
Include a vehicle-only control (untreated cells).
-
Incubate the plate for a time period appropriate for the inducing agent and cell type (typically 2-24 hours).
-
-
Assay Protocol:
-
Prepare the Caspase-3/7 Assay Reagent by diluting the Ac-DEVD-AMC substrate in the Caspase-3/7 Assay Buffer according to the manufacturer's instructions.
-
Carefully remove the culture medium from the wells (for adherent cells). For suspension cells, centrifuge the plate and aspirate the supernatant.
-
Add 100 µL of the prepared Caspase-3/7 Assay Reagent to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
Data Presentation
The results of the caspase-3/7 assay can be presented in a tabular format to facilitate comparison between different treatment groups. The fluorescence intensity is directly proportional to the level of caspase-3/7 activity.
Table 1: Example Data for Caspase-3/7 Activity
| Treatment Group | Concentration | Mean Fluorescence (RFU) | Standard Deviation | Fold Increase vs. Control |
| Untreated Control | - | 1500 | 120 | 1.0 |
| Compound X | 1 µM | 4500 | 350 | 3.0 |
| Compound X | 5 µM | 12000 | 980 | 8.0 |
| Compound X | 10 µM | 25000 | 1800 | 16.7 |
| Staurosporine (Positive Control) | 1 µM | 30000 | 2100 | 20.0 |
RFU = Relative Fluorescence Units
Data Analysis
The fold increase in caspase-3/7 activity can be calculated by dividing the mean fluorescence of the treated samples by the mean fluorescence of the untreated control. This normalization allows for the comparison of results across different experiments.
Applications
-
Screening for Apoptosis Inducers and Inhibitors: This assay is suitable for high-throughput screening of compound libraries to identify molecules that either promote or inhibit apoptosis.[1]
-
Drug Development: It is a valuable tool in preclinical drug development to assess the cytotoxic mechanism of action of novel therapeutic agents.
-
Basic Research: The assay is widely used in fundamental research to study the molecular mechanisms of apoptosis in various cellular models.
AMC-based assays, particularly for caspase activity, are robust, sensitive, and straightforward methods for quantifying enzyme activity in cell culture. The protocol described herein for the caspase-3/7 assay provides a reliable framework for researchers and drug development professionals to investigate apoptosis and cellular cytotoxicity. The clear workflow and quantitative data output make it an indispensable tool in cell biology and pharmacology.
References
Application Notes and Protocols for the Preparation of Research Compound Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols provide a general framework for the preparation of stock solutions for research compounds. The specific compound "AMCPy" (CAS Number: 439858-38-5) is identified as a potent electron paramagnetic resonance (EPR) brain imaging agent with high lipophilicity, allowing it to cross the blood-brain barrier.[1] However, detailed public information regarding its solubility, stability for general experimental use in solution, and its specific signaling pathways is limited. Therefore, the following protocols are based on standard laboratory procedures for handling powdered chemical compounds and should be adapted as necessary based on experimentally determined properties of the compound of interest.
Quantitative Data Summary
Prior to preparing a stock solution, it is crucial to determine the solubility and stability of the compound in various solvents. The choice of solvent and storage conditions can significantly impact the efficacy and reproducibility of experiments. The following table summarizes general solvents and storage conditions for preparing stock solutions of research compounds, based on common laboratory practices.
| Parameter | Recommendation | Rationale |
| Solvent Selection | Start with common laboratory solvents such as sterile distilled water (ddH₂O), ethanol (EtOH), dimethyl sulfoxide (DMSO), or phosphate-buffered saline (PBS). | The choice of solvent depends on the polarity and chemical properties of the compound. Hydrophilic compounds often dissolve in aqueous solutions, while hydrophobic compounds may require organic solvents like DMSO or ethanol. |
| Concentration | Prepare a concentrated stock solution (e.g., 10-100 mM or 10-100 mg/mL) that can be diluted to the final working concentration. | A high concentration stock minimizes the volume of solvent added to the experimental system, reducing potential solvent effects. |
| Storage Temperature | Store stock solutions at -20°C or -80°C in small aliquots. | Freezing helps to preserve the stability of the compound and prevent degradation. Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. |
| Light Sensitivity | Protect from light by using amber vials or wrapping tubes in aluminum foil if the compound is light-sensitive. | Light can cause photodegradation of sensitive compounds. |
| Sterilization | Filter-sterilize aqueous stock solutions through a 0.22 µm syringe filter. Do not filter solutions with organic solvents that may dissolve the filter membrane. | Sterilization is critical for cell-based assays to prevent microbial contamination. |
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a step-by-step guide for preparing a stock solution from a powdered chemical compound.
Materials:
-
Powdered research compound (e.g., this compound)
-
Appropriate solvent (e.g., sterile ddH₂O, DMSO, ethanol)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm syringe filter (if applicable)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Determine the Desired Stock Concentration and Volume: Decide on the final concentration (e.g., in mg/mL or Molarity) and the total volume of the stock solution you need to prepare.
-
Calculate the Required Mass of the Compound:
-
For mg/mL concentration: Mass (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)
-
For Molar concentration: Mass (g) = Desired Molarity (mol/L) x Molecular Weight (g/mol) x Desired Volume (L)
-
-
Weigh the Compound:
-
Tare the analytical balance with a clean weighing boat or microcentrifuge tube.
-
Carefully weigh the calculated mass of the powdered compound.
-
-
Dissolve the Compound:
-
Add the appropriate volume of the chosen solvent to the tube containing the weighed powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required for some compounds but should be tested for its effect on compound stability.
-
-
Sterilize the Stock Solution (for aqueous solutions):
-
If the solvent is aqueous and the solution will be used in a sterile application (e.g., cell culture), draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a sterile storage tube.
-
-
Aliquot and Store:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the appropriate temperature (typically -20°C or -80°C) and protect from light if necessary.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow starting from the preparation of a stock solution.
Caption: General experimental workflow from stock solution preparation to data analysis.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be investigated when studying the effects of a novel compound.
Caption: A hypothetical signaling cascade initiated by a research compound.
References
Application Notes and Protocols for AMCPy Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMCPy represents a novel aminomethylcycline antibiotic, a class of tetracycline derivatives designed to overcome common tetracycline resistance mechanisms.[1] These antibiotics exhibit broad-spectrum activity against a variety of Gram-positive and Gram-negative pathogens, as well as atypical and anaerobic bacteria.[1][2] The primary mechanism of action for aminomethylcyclines is the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit.[3][4] This binding action prevents the association of aminoacyl-tRNA with the ribosomal acceptor site, thereby halting peptide chain elongation.[1] Notably, compounds in this class have demonstrated efficacy against bacteria expressing tetracycline-specific efflux pumps and ribosomal protection proteins.[1][4]
These application notes provide a comprehensive guide for the preclinical administration and evaluation of this compound in various animal models of infection. The protocols outlined below are based on established methodologies for similar aminomethylcycline compounds, such as omadacycline and KBP-7072.
Mechanism of Action
The aminomethylcycline this compound inhibits bacterial protein synthesis, a fundamental process for bacterial growth and replication. By binding to the 30S ribosomal subunit, this compound effectively blocks the docking of aminoacyl-tRNA to the A-site of the ribosome. This action competitively inhibits the addition of new amino acids to the growing polypeptide chain, ultimately leading to the cessation of protein synthesis. A key advantage of this compound is its ability to evade common tetracycline resistance mechanisms, including efflux pumps that actively remove the antibiotic from the bacterial cell and ribosomal protection proteins that modify the ribosome to prevent antibiotic binding.[1][5]
Pharmacokinetic Profiles in Animal Models
Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The following tables summarize the pharmacokinetic parameters of aminomethylcyclines in common animal models. These data are essential for designing efficacious dosing regimens in preclinical studies.
Table 1: Pharmacokinetic Parameters of KBP-7072 in Animal Models [6][7]
| Animal Model | Dose (mg/kg) | Route | Cmax (μg/mL) | Tmax (h) | Half-life (h) | AUC (μg·h/mL) | Oral Bioavailability (%) |
| CD-1 Mice | 1 - 256 | SC | 0.12 - 25.2 | - | 3.2 - 4.6 | 1.13 - 234 | - |
| SD Rats | 22.5 | Oral | - | - | - | - | 12 - 32 |
| Beagle Dogs | 10 | Oral | - | 0.5 - 4 | 6 - 11 | - | 12 - 32 |
Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the concentration-time curve, SC: Subcutaneous.
Table 2: Pharmacokinetic Parameters of Omadacycline in Rats [8]
| Parameter | Value |
| Plasma Clearance | 1.2 L/h/kg |
| Half-life | 4.6 h |
| Volume of Distribution (Vss) | 6.89 L/kg |
| Plasma Protein Binding | 26% |
Vss: Steady-state volume of distribution.
Experimental Protocols
General Preparation of this compound for Administration
-
Reconstitution: Based on the specific formulation of this compound (e.g., lyophilized powder), reconstitute the compound in a sterile vehicle suitable for the intended route of administration. Common vehicles include sterile water for injection, saline, or a buffered solution.
-
Formulation: For oral administration, this compound may be formulated as a suspension or solution. For intravenous or subcutaneous administration, ensure the final solution is clear and free of particulate matter.
-
Dose Calculation: Calculate the required dose based on the body weight of the individual animal. Adjust the concentration of the dosing solution to deliver the desired dose in an appropriate volume.
Murine Thigh Infection Model for Efficacy Testing
This model is widely used to assess the in vivo efficacy of antimicrobial agents against localized bacterial infections.
-
Animal Model: Use specific pathogen-free, neutropenic mice (e.g., rendered neutropenic by cyclophosphamide administration).
-
Infection: Inoculate the thigh muscle of anesthetized mice with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus or Streptococcus pneumoniae).
-
This compound Administration: At a predetermined time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., subcutaneous or oral).
-
Endpoint: At 24 hours post-treatment, euthanize the mice, aseptically remove the infected thigh muscle, and homogenize the tissue.
-
Data Analysis: Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue. Compare the bacterial load in treated groups to that in untreated control groups to assess efficacy.[9]
Murine Pneumonia Model for Efficacy Testing
This model is relevant for evaluating the efficacy of antibiotics against respiratory tract infections.
-
Animal Model: Use specific pathogen-free mice.
-
Infection: Induce pneumonia by intranasal instillation of a bacterial suspension (e.g., Streptococcus pneumoniae or Haemophilus influenzae) in anesthetized mice.[9]
-
This compound Administration: Initiate treatment with this compound at a specified time after infection.
-
Endpoint: At 24 or 48 hours post-treatment, euthanize the animals and harvest the lungs.
-
Data Analysis: Homogenize the lung tissue and determine the bacterial burden (CFU/gram of tissue) as described for the thigh infection model.[9]
References
- 1. Omadacycline: a novel aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Omadacycline: A Novel Oral and Intravenous Aminomethylcycline Antibiotic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetics, Distribution, Metabolism, and Excretion of Omadacycline following a Single Intravenous or Oral Dose of 14C-Omadacycline in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic/Pharmacodynamic Evaluation of a Novel Aminomethylcycline Antibiotic, KBP-7072, in the Neutropenic Murine Pneumonia Model against Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Coumarin-Based Probes in Fluorescence Microscopy Studies
A Note on the Term "AMCPy": Initial searches for "this compound" identified a specific molecule (CAS 439858-38-5) utilized as an electron paramagnetic resonance (EPR) imaging agent. This compound is a nitroxide radical, a class of molecules that are paramagnetic and typically quench fluorescence rather than exhibiting it. Therefore, the identified "this compound" is not suitable for fluorescence microscopy.
It is likely that the intended subject of inquiry was derivatives of 7-Amino-4-methylcoumarin (AMC) , a widely used and versatile blue fluorophore in fluorescence microscopy. AMC and its derivatives are extensively employed as fluorescent probes and biosensors in life sciences and drug discovery. This document will focus on the applications of AMC derivatives in fluorescence microscopy.
Introduction to 7-Amino-4-methylcoumarin (AMC) Derivatives
7-Amino-4-methylcoumarin (AMC) is a foundational blue-emitting fluorophore valued for its high fluorescence quantum yield, photostability, and sensitivity to its environment.[1][2] The core utility of AMC derivatives lies in their application as "turn-on" fluorescent probes. Typically, the 7-amino group is conjugated to a recognition moiety (e.g., a peptide sequence for a specific enzyme). This conjugation quenches the fluorescence of the AMC core. Upon enzymatic cleavage or a specific chemical reaction that releases the free AMC, a significant increase in fluorescence intensity is observed, providing a high signal-to-noise ratio for detection.[1]
Key Photophysical Properties of AMC:
| Property | Value | Reference |
| Excitation Maximum (λex) | ~344 - 365 nm | [3][4] |
| Emission Maximum (λem) | ~440 - 460 nm | [3][4][5] |
| Molecular Weight | 175.18 g/mol | [4] |
| Common Laser Line | 355 nm | [4] |
| Common Emission Filter | 450/50 nm | [4] |
Applications in Fluorescence Microscopy
AMC derivatives are versatile tools for a range of fluorescence microscopy applications, including:
-
Enzyme Activity Assays: AMC conjugated to a peptide substrate is widely used to measure the activity of proteases like caspases (apoptosis), cathepsins, and aminopeptidases.[3]
-
Histochemistry: AMC can be used as a fluorescent alternative to Schiff's reagent in Periodic Acid-Schiff (PAS) staining to detect polysaccharides and other carbohydrate-rich macromolecules in tissue sections.[6]
-
Biosensors: The fluorescence of AMC is sensitive to its local environment, enabling the design of probes for detecting specific ions or changes in polarity.
-
Cell Labeling and Tracking: While less common for long-term tracking due to potential phototoxicity with UV excitation, AMC derivatives can be used for short-term cell labeling.
Signaling Pathway: Detection of Apoptosis via Caspase-3 Activity
A common application of AMC-based probes is the detection of apoptosis. During apoptosis, effector caspases, such as caspase-3, are activated. A fluorogenic substrate consisting of the caspase-3 recognition sequence (e.g., DEVD) conjugated to AMC can be introduced to cells. In apoptotic cells, active caspase-3 cleaves the peptide, releasing free AMC and generating a bright blue fluorescent signal.
Experimental Protocols
Protocol 1: General Staining of Fixed Adherent Cells with an AMC-Conjugate
This protocol provides a general workflow for staining fixed cells with a fluorescent probe that utilizes AMC.
Materials:
-
Adherent cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
AMC-conjugated probe of interest
-
Antifade mounting medium
-
Fluorescence microscope with DAPI/blue channel filter set
Experimental Workflow:
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If the target of the AMC-probe is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: If permeabilized, wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.
-
Staining: Incubate the cells with the AMC-conjugated probe at the recommended concentration (typically in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with a suitable filter set for AMC (e.g., Ex: 350/50 nm, Em: 460/50 nm).
Protocol 2: Fluorescent Periodic Acid-Schiff (PAS) Staining with AMC
This protocol adapts the traditional PAS staining method for fluorescence microscopy using AMC as a fluorescent alternative to Schiff's reagent.[6]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on glass slides
-
Xylene or xylene substitute
-
Ethanol series (100%, 95%, 70%)
-
Deionized water
-
0.5% Periodic acid solution
-
AMC solution (e.g., 1 mg/mL in a suitable buffer)
-
Aqueous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Oxidation: Incubate slides in 0.5% periodic acid solution for 10 minutes at room temperature.
-
Rinsing: Rinse slides thoroughly with several changes of deionized water.
-
Fluorescent Staining: Incubate slides with the AMC solution in a dark, humid chamber for 30-60 minutes at room temperature.
-
Rinsing: Rinse slides thoroughly with deionized water (3 changes).
-
Mounting: Mount the coverslip using an aqueous mounting medium.
-
Visualization: Examine the slides using a fluorescence microscope with a UV excitation filter (e.g., ~365 nm) and a blue emission filter (e.g., ~445 nm). PAS-positive structures will exhibit bright blue fluorescence.[6]
Data Presentation and Quantitative Analysis
Quantitative analysis of fluorescence microscopy images is crucial for obtaining robust data. Parameters such as mean fluorescence intensity, number of positive cells, and colocalization coefficients can be measured.
Table of Quantitative Data from a Hypothetical Caspase-3 Activity Assay:
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | % Apoptotic Cells (AMC Positive) |
| Vehicle Control | 15.2 ± 2.1 | 3.5% |
| Compound X (10 µM) | 89.7 ± 8.5 | 45.2% |
| Compound Y (10 µM) | 22.4 ± 3.3 | 8.1% |
Logical Relationship for Image Analysis:
Conclusion
Derivatives of 7-Amino-4-methylcoumarin are powerful fluorescent probes for a variety of applications in fluorescence microscopy, particularly for enzyme activity assays and specialized histochemical staining. Their "turn-on" fluorescence mechanism provides high sensitivity and contrast. By following standardized protocols and applying rigorous quantitative image analysis, researchers can leverage AMC-based probes to gain valuable insights into cellular processes relevant to both basic research and drug development.
References
- 1. guidechem.com [guidechem.com]
- 2. 3-Carbamoyl-2,2,5,5-tetramethyl-1-pyrrolidinyl-N-oxyl - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- [webbook.nist.gov]
- 4. 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy | C9H16NO3 | CID 519874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. 3-Carboxy-2,2,5,5-tetramethyl-pyrrolidinyl-N-oxyl - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for AMCPy in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMCPy (1-acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine) is a promising lipophilic, acyl-protected hydroxylamine designed for in vivo brain imaging using Electron Paramagnetic Resonance (EPR). Its unique chemical structure allows it to efficiently cross the blood-brain barrier (BBB), a critical feature for neurological imaging agents. Once within the brain, this compound undergoes enzymatic conversion to a charged, water-soluble nitroxide radical. This active form is effectively trapped within the intracellular space, enabling sensitive detection and mapping by EPR spectroscopy. These characteristics make this compound a valuable tool for researchers studying brain physiology, pathology, and the pharmacokinetics of central nervous system (CNS) drugs.
Mechanism of Action: From Prodrug to Trapped Radical
This compound is administered as a prodrug, which is a biologically inactive compound that is metabolized in the body to produce a drug. In the case of this compound, its lipophilicity is key to its ability to passively diffuse across the BBB. Following its entry into the brain, intracellular esterase enzymes cleave the acetyl group from the this compound molecule. This hydrolysis, coupled with oxidation, results in the formation of a charged, water-soluble nitroxide radical. The ionic nature of this radical prevents it from diffusing back across the BBB or cellular membranes, leading to its accumulation within the brain cells. This "trapping" mechanism is the basis for its utility as an EPR imaging agent, as the localized concentration of the paramagnetic radical provides a strong and stable signal for detection.
Application Notes & Protocols: Best Practices for AMCPy Dosage and Treatment Duration
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "AMCPy" is treated as a hypothetical substance for the purpose of this document. The following notes and protocols provide a generalized framework. Researchers must substitute the specific experimental details and data relevant to their molecule of interest.
Introduction
This compound is a novel investigational compound demonstrating significant therapeutic potential. Establishing optimal dosage and treatment duration is critical for maximizing efficacy while ensuring safety. This document outlines the best practices and standardized protocols for determining these parameters through in vitro and preclinical studies. It covers the proposed mechanism of action, key experimental procedures, data presentation standards, and recommended workflows.
Proposed Mechanism of Action & Signaling Pathway
This compound is hypothesized to be a potent inhibitor of the [Target Enzyme/Receptor Name] kinase, a critical node in the [Specify Pathway, e.g., PI3K/Akt/mTOR] signaling cascade, which is frequently dysregulated in [Disease Indication]. Inhibition of [Target Enzyme/Receptor Name] by this compound leads to a downstream blockade of signals that promote cell proliferation and survival.
This compound Signaling Pathway Diagram
The diagram below illustrates the proposed signaling cascade affected by this compound. This compound binds to and inhibits the [Target Enzyme/Receptor Name], preventing the phosphorylation of downstream effectors and ultimately leading to the inhibition of transcription factors responsible for cell cycle progression.
Troubleshooting & Optimization
Technical Support Center: Optimizing AMCPy Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of Aminomethylcycline (AMCPy) compounds for in vitro experiments. As "this compound" is a general term for a class of tetracycline-derived antibiotics, this guide will focus on the principles and practices applicable to this class, with specific examples referencing Omadacycline where data is available.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Aminomethylcycline (this compound) antibiotics?
A1: Aminomethylcyclines, like other tetracycline antibiotics, primarily act by inhibiting bacterial protein synthesis. They bind to the 30S ribosomal subunit of bacteria, which prevents the docking of aminoacyl-tRNA to the ribosome-mRNA complex. This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[1][2] Notably, aminomethylcyclines are designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[1][2]
Q2: What is a typical starting concentration range for an this compound compound in an in vitro experiment?
A2: The optimal concentration of an this compound compound is highly dependent on the specific bacterial strain, the experimental conditions, and the research question. For initial antibacterial susceptibility testing, a broad concentration range is recommended to determine the Minimum Inhibitory Concentration (MIC). A typical starting range for MIC determination would be from 0.06 µg/mL to 64 µg/mL.
Q3: Are there any known off-target effects of this compound compounds on eukaryotic cells?
A3: Yes, as derivatives of tetracyclines, this compound compounds can have off-target effects on eukaryotic cells, primarily by affecting mitochondrial function.[3][4][5][6] Mitochondria share an evolutionary ancestry with bacteria, and their ribosomes are susceptible to inhibition by tetracycline-class antibiotics.[3][4][5][6] This can lead to impaired mitochondrial protein synthesis, reduced cellular respiration, and a mitonuclear protein imbalance.[3][4][5][6] Therefore, it is crucial to assess the cytotoxicity of the this compound compound on any eukaryotic cell lines used in your experiments.
Q4: How should I prepare and store my this compound compound?
A4: The solubility and stability of this compound compounds can vary. It is essential to consult the manufacturer's instructions for your specific compound. Generally, a concentrated stock solution should be prepared in a suitable solvent (e.g., DMSO or sterile water) and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of the solvent in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q5: Can this compound compounds be used in combination with other antibiotics?
A5: Yes, combination therapy with this compound compounds can be investigated to explore potential synergistic, additive, or antagonistic effects with other antimicrobial agents. A checkerboard assay is the standard method for evaluating the efficacy of antibiotic combinations in vitro.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of this compound concentration.
| Problem | Possible Cause | Troubleshooting Steps |
| No or low antibacterial activity observed | Incorrect Concentration: Calculation error in serial dilutions. | Double-check all calculations for the preparation of stock solutions and serial dilutions. |
| Degraded Compound: Improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions are maintained. | |
| Bacterial Resistance: The bacterial strain may be resistant to the this compound compound. | Verify the identity and expected susceptibility of your bacterial strain. Test a known susceptible control strain in parallel. | |
| High Protein Binding: The compound may bind to proteins in the culture medium, reducing its effective concentration. | Consider using a medium with a lower serum concentration for initial screening, if appropriate for your experimental setup. | |
| High variability between replicate experiments | Inconsistent Inoculum: Variation in the starting bacterial density. | Standardize the bacterial inoculum preparation using a spectrophotometer to measure optical density (e.g., 0.5 McFarland standard). |
| Pipetting Errors: Inaccurate liquid handling during serial dilutions or plating. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for each concentration to minimize well-to-well variability. | |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate. | Avoid using the outermost wells of the microplate for critical experiments, or fill them with sterile medium to maintain humidity. | |
| Unexpected cytotoxicity in eukaryotic cells | Mitochondrial Toxicity: The this compound compound is inhibiting mitochondrial function.[3][4][5][6] | Perform a dose-response cytotoxicity assay (e.g., MTT or resazurin assay) to determine the cytotoxic concentration range for your cell line. Use the lowest effective antibacterial concentration that shows minimal cytotoxicity. |
| Solvent Toxicity: The solvent used to dissolve the this compound compound is toxic to the cells. | Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a solvent-only control in your experiments. | |
| Contamination: The this compound stock solution or the cell culture is contaminated. | Ensure aseptic techniques are followed. Filter-sterilize the this compound stock solution if possible. Regularly check cell cultures for signs of contamination. |
Quantitative Data Summary
The following tables summarize key quantitative data for Omadacycline, a representative Aminomethylcycline.
Table 1: Minimum Inhibitory Concentration (MIC) of Omadacycline against various bacterial strains.
| Bacterial Strain | Resistance Mechanism | MIC (µg/mL) |
| S. aureus RN450 | None | 0.125 |
| S. aureus ATCC 29213 | None | 0.25 |
| S. aureus MRSA5 | Ribosomal protection (Tet(M)) | 0.125 |
| S. aureus RN4250 | Efflux (Tet(K)) | 0.25 |
| S. pneumoniae PBS382 | Ribosomal protection (Tet(O)) | <0.06 |
| E. faecium (vancomycin-susceptible and -resistant) | - | 0.5 (MIC90) |
| H. influenzae | - | 2.0 (MIC90) |
Data compiled from multiple sources.[1][2][7]
Table 2: In Vivo Efficacy of Omadacycline in a Murine Intraperitoneal Infection Model.
| Bacterial Strain | 50% Effective Dose (ED50) (mg/kg) |
| S. pneumoniae | 0.45 - 3.39 |
| S. aureus | 0.30 - 1.74 |
| E. coli | 2.02 |
Data from a study using a single intravenous dose.[7]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
Objective: To determine the lowest concentration of an this compound compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound compound
-
Appropriate bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a sterile broth medium (e.g., CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12.
-
Add 200 µL of the highest concentration of the this compound compound to well 1.
-
Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 should contain broth with the bacterial inoculum but no this compound compound (positive growth control).
-
Well 12 should contain broth with no this compound compound and no bacteria (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the this compound compound at which there is no visible growth.
-
Protocol 2: Cytotoxicity Assessment using the MTT Assay
Objective: To determine the cytotoxic effect of an this compound compound on a eukaryotic cell line.
Materials:
-
This compound compound
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of the this compound compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution to each well.
-
-
Data Analysis:
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Mandatory Visualizations
Caption: Mechanism of action of Aminomethylcyclines (this compound) in bacteria.
References
- 1. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omadacycline: a novel aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Widely Used Antibiotics Affect Mitochondria | The Scientist [the-scientist.com]
- 4. Tetracycline antibiotics disrupt cellular mitochondria - Digital Journal [digitaljournal.com]
- 5. physoc.org [physoc.org]
- 6. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antibacterial activities of omadacycline, a novel aminomethylcycline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AMCPy Experimental Design
Welcome to the technical support center for the Automated Microscopy and Cellular Phenotyping in Python (AMCPy) platform. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experimental design and execution.
Frequently Asked Questions (FAQs)
Assay Development and Optimization
Q: My signal-to-background ratio is low. How can I improve it?
A: A low signal-to-background ratio can be caused by several factors. Consider the following troubleshooting steps:
-
Optimize Cell Seeding Density: Both too few and too many cells can lead to a poor signal window. Test a range of cell densities to find the optimal number that provides a robust signal without overcrowding.[1]
-
Reagent Concentration: Titrate the concentrations of your primary and secondary antibodies, staining dyes, or other critical reagents. High concentrations can increase background, while low concentrations can result in a weak signal.
-
Incubation Times and Temperatures: Optimize incubation times and temperatures for each step of your assay. For enzymatic assays, ensure the temperature is optimal for enzyme activity, typically 37°C.[2]
-
Washing Steps: Increase the number or stringency of wash steps to reduce non-specific binding and background noise.
-
Plate Selection: The color of your microplate can significantly impact background noise. For fluorescence assays, use black plates to minimize background and crosstalk. For luminescence, white plates are generally preferred.[3]
Q: I'm observing high variability between replicate wells. What are the common causes?
A: High variability can compromise the reliability of your results. Here are some common culprits and solutions:
-
Inconsistent Cell Plating: Ensure your cells are evenly distributed in each well. Poor mixing of the cell suspension or agitation of the plate after seeding can cause cells to cluster at the edges.[2] Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, is a major source of variability.[1] Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Edge Effects: Wells on the outer edges of the plate are more susceptible to evaporation and temperature fluctuations, leading to variability.[1] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or water.
-
Reagent Instability: Ensure that all reagents are properly stored and thawed/mixed before use. Some reagents may degrade over time or with freeze-thaw cycles.
Q: How do I choose the right controls for my this compound experiment?
A: Appropriate controls are essential for data interpretation and quality control.[1] You should include:
-
Negative Controls: These wells should contain cells treated with the vehicle (e.g., DMSO) at the same concentration used for your test compounds. This helps to determine the baseline response.
-
Positive Controls: These are wells treated with a compound known to elicit the expected phenotype. This confirms that the assay is working as expected.
-
Untreated Controls: Wells with cells that have not been treated with any compound or vehicle.
-
Media/Reagent Blanks: Wells containing only media and assay reagents to measure the background signal.
Data Analysis and Interpretation
Q: My dose-response curves are not fitting well or are highly variable. What should I do?
A: Poorly fitting dose-response curves can be a result of issues in both the experimental execution and data analysis.[4]
-
Review Raw Data: Visually inspect the raw image data to identify any anomalies, such as out-of-focus images, debris, or saturated pixels, which can interfere with analysis.[5]
-
Check for Systematic Errors: Analyze your data for plate- or row/column-specific patterns that may indicate a systematic error in liquid handling or incubation.[6][7]
-
Concentration Range: Ensure your compound concentrations span a wide enough range to capture the full dose-response, including the top and bottom plateaus.
-
Nonlinear Regression Models: Use appropriate nonlinear regression models to fit your data. The four-parameter logistic (4PL) model is commonly used, but other models may be more suitable depending on your data.[4]
Q: What are the key quality control metrics I should monitor for my HTS assay?
A: Monitoring quality control (QC) metrics is crucial for ensuring the robustness and reproducibility of your high-throughput screening (HTS) assays.[8]
| Metric | Description | Acceptable Range |
| Z'-factor | A measure of the statistical effect size that reflects the separation between the positive and negative control distributions. | Z' > 0.5 (Excellent) 0 < Z' < 0.5 (Screenable) Z' < 0 (Not screenable) |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B ≥ 10 is generally considered good, but this can be assay-dependent. |
| Coefficient of Variation (%CV) | A measure of the relative variability of the data. It is calculated as (Standard Deviation / Mean) * 100. | %CV < 20% for both positive and negative controls. |
Troubleshooting Guides
Problem: Inconsistent or Failed Automated Image Acquisition
Symptoms:
-
The this compound system fails to acquire images from some wells or plates.
-
Images are out of focus, poorly illuminated, or have other visual artifacts.[5][9]
Possible Causes and Solutions:
-
Improper Plate Calibration: The system may not have the correct dimensions and well locations for your plate type.
-
Solution: Recalibrate the plate definitions in the this compound software. Ensure the correct plate type is selected for the experiment.
-
-
Autofocus Failure: The laser or image-based autofocus may be failing due to low cell density, debris, or incorrect plate bottom thickness.
-
Solution: Manually inspect the wells . If cell density is too low, optimize your seeding protocol. Ensure you are using plates with the correct bottom thickness for your objective.
-
-
Debris or Scratches on Plates: Dust, fibers, or scratches on the plate bottom can interfere with image acquisition and analysis.[9]
-
Solution: Use a plate washer or manually inspect and clean plates before imaging. Ensure a clean environment around the imaging system.
-
Problem: High Rate of False Positives or False Negatives
Symptoms:
-
A large number of inactive compounds are identified as "hits" (false positives).
-
Known active compounds are not being identified (false negatives).
Possible Causes and Solutions:
-
Compound Interference: Some compounds may be autofluorescent or may interfere with the assay chemistry, leading to false signals.[10]
-
Solution: Perform a counterscreen without cells to identify autofluorescent compounds. Visually inspect the images of hit compounds to look for artifacts.
-
-
Inadequate Assay Window: If the separation between your positive and negative controls is small (low Z'-factor), it becomes difficult to distinguish true hits from noise.
-
Solution: Re-optimize your assay to improve the signal-to-background ratio (see FAQ 1).
-
-
Systematic Errors: Positional effects on the plate can lead to entire rows or columns appearing as hits.[11]
-
Solution: Implement data normalization methods to correct for systematic errors. Randomize the placement of compounds on the plates to minimize the impact of positional effects.
-
Experimental Protocols
Protocol: General this compound Experimental Workflow
This protocol outlines the key steps for a typical cell-based assay using the this compound platform.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are healthy and in the logarithmic growth phase.[1]
-
Dilute the cell suspension to the optimized seeding density in the appropriate culture medium.
-
Dispense the cell suspension into the wells of a microplate.
-
-
Compound Addition:
-
Prepare a compound library plate with serial dilutions of your test compounds.
-
Use an automated liquid handler to transfer the compounds from the library plate to the cell plate.
-
-
Incubation:
-
Incubate the cell plate for the predetermined amount of time to allow for the compound to take effect.
-
-
Staining:
-
Add the necessary fluorescent dyes or antibody-based reagents for staining specific cellular components.
-
Incubate as required by the staining protocol.
-
-
Image Acquisition:
-
Load the plate into the this compound automated microscope.
-
Select the appropriate imaging parameters (e.g., channels, exposure times, objectives).
-
Start the automated image acquisition process.
-
-
Image Analysis:
-
The this compound software will process the acquired images, including segmentation to identify individual cells and feature extraction to quantify phenotypic changes.
-
-
Data Review and Hit Identification:
-
Review the quantitative data and quality control metrics.
-
Identify "hits" based on predefined criteria.
-
Visualizations
Caption: A high-level overview of the experimental workflow for the this compound platform.
References
- 1. biocompare.com [biocompare.com]
- 2. marinbio.com [marinbio.com]
- 3. selectscience.net [selectscience.net]
- 4. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality Control for High-Throughput Imaging Experiments Using Machine Learning in Cellprofiler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info2.uqam.ca [info2.uqam.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 9. microscopemarketplace.com [microscopemarketplace.com]
- 10. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of AMCPy
AMCPy Technical Support Center
Disclaimer: "this compound" is a hypothetical designation for a novel p38 MAPK inhibitor. The information provided below is based on the known characteristics and challenges associated with small molecule inhibitors targeting the p38 MAPK pathway and is intended for research professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a crucial regulator of cellular responses to external stressors, such as inflammatory cytokines (e.g., TNF-α, IL-1β), UV radiation, and osmotic shock.[1][2][3] this compound is designed to block the kinase activity of p38, thereby preventing the phosphorylation of its downstream targets and mitigating inflammatory responses.[4]
Q2: I'm observing high levels of cytotoxicity in my cell-based assays, even at low concentrations of this compound. What could be the cause?
A2: High cytotoxicity can stem from several factors:
-
Off-Target Kinase Inhibition: this compound, like many kinase inhibitors, may bind to and inhibit other kinases that are critical for cell survival.[5][6] This cross-reactivity is a common cause of unexpected toxicity.[5][6]
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level, typically below 0.5% and ideally below 0.1%.[7][8] Always include a vehicle-only control.[8]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific cellular effects and toxicity.[8]
-
On-Target Toxicity: Inhibition of p38 MAPK itself can lead to apoptosis in certain cell types where the pathway is essential for survival.
Q3: My experimental results with this compound are inconsistent. One day I see a strong effect, the next day it's much weaker. What should I check?
A3: Inconsistent results are often related to compound stability and experimental variability.[9]
-
Compound Stability: Ensure your this compound stock solution is fresh and has been stored correctly (typically at -20°C or -80°C in an airtight, light-protected vial).[9] Avoid repeated freeze-thaw cycles.[9]
-
Cell Culture Conditions: Use cells within a consistent and low passage number range. Cell density, confluency, and metabolic state can all influence signaling pathways and drug response.[5]
-
Stimulus Consistency: If you are using a stimulus (e.g., LPS, TNF-α) to activate the p38 pathway, ensure its concentration and the timing of its application are precisely controlled in every experiment.[5]
Q4: How can I confirm that the phenotype I'm observing is due to p38 MAPK inhibition and not an off-target effect?
A4: Differentiating on-target from off-target effects is a critical step in validation.[8]
-
Use a Structurally Different Inhibitor: Compare the effects of this compound with another well-characterized p38 MAPK inhibitor that has a different chemical structure.[8] If both compounds produce the same phenotype, it strengthens the evidence for an on-target mechanism.
-
Rescue Experiment: In some systems, the effect of p38 inhibition can be "rescued" by activating a downstream component. For example, if this compound causes a block in a specific cytokine's production, check if this can be reversed by adding a downstream signaling molecule.
-
Genetic Knockdown/Knockout: The gold-standard method is to use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of p38 MAPK. If this compound has no effect in these p38-deficient cells, it strongly indicates the phenotype is on-target.[10]
-
Use an Inactive Analog: If available, use a structurally similar but biologically inactive version of this compound as a negative control.[8] This molecule should not produce the phenotype if the effect is on-target.[8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No or Weak Inhibition of p-p38 Downstream Targets (e.g., p-MK2, p-HSP27) | 1. Insufficient this compound concentration. 2. This compound degradation. 3. Sub-optimal stimulation of the p38 pathway. 4. Incorrect timing of cell lysis after treatment. | 1. Perform a dose-response curve to find the optimal inhibitory concentration (IC50). 2. Prepare fresh this compound solutions from powder.[5][9] 3. Confirm that your stimulus (e.g., Anisomycin, TNF-α) effectively phosphorylates p38 MAPK in your system.[11] 4. Create a time-course experiment to identify the peak of downstream target phosphorylation. |
| Discrepancy Between Biochemical IC50 and Cellular EC50 | 1. Poor cell membrane permeability. 2. High intracellular ATP concentration outcompeting the inhibitor. 3. Active removal of this compound by cellular efflux pumps. 4. Binding to plasma proteins in the culture medium. | 1. Assess compound permeability using assays like PAMPA. 2. This is an inherent difference; cellular EC50 is often higher than biochemical IC50.[8] 3. Test the effect of known efflux pump inhibitors in co-treatment experiments. 4. Reduce the serum concentration in your cell culture medium during the experiment, if possible. |
| Unexpected Phenotypes (e.g., changes in cell morphology, unexpected gene expression) | 1. Off-target inhibition of other signaling pathways.[12] 2. Activation of compensatory signaling pathways. | 1. Perform a broad-panel kinase screen to identify potential off-targets of this compound.[13] 2. Use phosphoproteomics or RNA-seq to get an unbiased view of how this compound alters global cell signaling and gene expression. |
Data Presentation: Kinase Selectivity
To mitigate off-target effects, it is crucial to understand the selectivity profile of this compound. The data below is a hypothetical example from a kinase panel screen, showing the inhibitory activity of this compound against its intended target (p38α) and several common off-targets.
| Kinase Target | This compound IC50 (nM) | Potency vs. p38α | Notes |
| p38α (MAPK14) | 15 | - | On-Target |
| p38β (MAPK11) | 45 | 3-fold less potent | High homology with p38α |
| JNK1 | 1,200 | 80-fold less potent | Common off-target for MAPK inhibitors |
| ERK2 | >10,000 | >667-fold less potent | Different MAPK family branch |
| RIPK2 | 850 | 57-fold less potent | Known off-target of some p38 inhibitors[5] |
| GAK | 2,500 | 167-fold less potent | Known off-target of some p38 inhibitors[5] |
-
Interpretation: This profile suggests this compound is highly selective for p38α. However, at concentrations above 850 nM, off-target inhibition of JNK1 and RIPK2 may occur, potentially confounding experimental results. It is recommended to use this compound at a concentration that is effective against p38α but well below the IC50 values for key off-targets.
Signaling Pathways & Experimental Workflows
p38 MAPK Signaling Pathway
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
AMCPy experimental variability and reproducibility issues
Disclaimer: The following content is generated based on a hypothetical molecule designated "AMCPy" (Advanced Molecular Compound Python), as no specific information could be found for a real-world entity with this name in the provided search results. The issues, protocols, and data presented are representative of common challenges in experimental biology and drug development and are intended to serve as a template and guide.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues related to experimental variability and reproducibility when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel synthetic compound designed to modulate the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. It acts as a competitive inhibitor of mTORC1, preventing the phosphorylation of its downstream targets and thereby inhibiting cell growth and proliferation.
Q2: We are observing significant batch-to-batch variability in the efficacy of this compound in our cell-based assays. What could be the cause?
A2: Batch-to-batch variability is a common issue. Several factors could be at play:
-
Compound Stability: this compound is sensitive to light and temperature. Ensure it is stored correctly at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided.
-
Solvent Quality: The quality and age of the solvent (e.g., DMSO) can impact the stability and solubility of this compound. Use fresh, high-purity DMSO for stock solutions.
-
Inconsistent Final Concentrations: Double-check all dilution calculations and ensure pipettes are properly calibrated to avoid errors in the final assay concentration.
Q3: Our in-vivo xenograft studies with this compound are not showing reproducible tumor growth inhibition. What should we investigate?
A3: In-vivo studies have multiple sources of potential variability.[1] Key areas to investigate include:
-
Animal Strain and Health: Ensure the use of a consistent animal strain, age, and sex. The overall health and stress levels of the animals can significantly impact results.
-
Tumor Implantation Site: The site and method of tumor cell implantation should be highly standardized.
-
Drug Formulation and Administration: The formulation of this compound for in-vivo use is critical. Ensure consistent preparation and that the route and frequency of administration are strictly followed.
Q4: Can you provide a general troubleshooting workflow for unexpected experimental results with this compound?
A4: A systematic approach is crucial when troubleshooting.[2][3][4] We recommend the following logical progression:
Troubleshooting Guides
Issue 1: High Variability in In-Vitro IC50 Values for this compound
Symptoms:
-
Wide standard deviations in dose-response curves.
-
IC50 values shifting significantly between identical experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Cell Line Instability | Perform regular cell line authentication (e.g., STR profiling). Ensure consistent passage numbers are used for experiments. |
| Inconsistent Seeding Density | Use a cell counter for accurate seeding. Allow cells to adhere and distribute evenly before adding this compound. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, or fill them with sterile PBS to maintain humidity. |
| Variable Incubation Times | Standardize the incubation period with this compound meticulously. Use a timer and process plates consistently. |
Issue 2: Poor Reproducibility of Western Blot Results for p-S6K (a downstream target of mTORC1)
Symptoms:
-
Inconsistent levels of p-S6K inhibition at the same this compound concentration.
-
High background or weak signal for the target protein.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Ensure the lysis buffer contains fresh protease and phosphatase inhibitors. |
| Protein Degradation | Keep samples on ice at all times and process them quickly after harvesting. |
| Antibody Performance | Validate the primary antibody for specificity and optimal dilution. Use a fresh aliquot of the antibody. |
| Inconsistent Transfer | Verify the transfer efficiency using a stain like Ponceau S. Ensure good contact between the gel and the membrane. |
Experimental Protocols
Protocol 1: Standard Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
This compound Treatment: Prepare a 2X serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for mTORC1 Pathway Activation
-
Cell Treatment & Lysis: Treat cells with this compound as in the viability assay. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-S6K, anti-total-S6K, anti-Actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition
In-Vivo Xenograft Study Workflow
References
Refining AMCPy delivery methods for better uptake
AMCPy Delivery Systems: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound (Advanced Molecular & Cellular Python) delivery systems. Our goal is to help you refine your experimental methods to achieve better uptake and more consistent results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the formulation, characterization, and application of this compound nanoparticles for payload delivery.
Q1: I am observing low transfection/delivery efficiency. What are the potential causes and solutions?
A1: Low delivery efficiency is a common challenge that can stem from several factors throughout the experimental workflow. The primary areas to investigate are the this compound-payload formulation, the stability of the resulting nanoparticles, and the health and conditions of the target cells.
-
Formulation Issues: The ratio of this compound reagent to your payload (e.g., siRNA, plasmid DNA) is critical. An suboptimal ratio can lead to incomplete encapsulation or the formation of unstable, aggregated particles. We recommend performing a ratio optimization experiment.
-
Nanoparticle Instability: this compound nanoparticles can be sensitive to the ionic strength and pH of the buffer. Ensure you are using the recommended formulation and dilution buffers. Aggregation after formulation is a key indicator of instability.
-
Cellular Factors: Cell confluence, passage number, and overall health dramatically impact uptake efficiency. Use cells that are in the logarithmic growth phase and ensure confluence is within the recommended range (typically 50-70%) at the time of transfection.
Q2: My this compound nanoparticles show a large particle size or high Polydispersity Index (PDI) during Dynamic Light Scattering (DLS) analysis. What should I do?
A2: A large Z-average diameter (>200 nm for typical in vitro applications) or a high PDI (>0.3) usually indicates particle aggregation.
-
Check Reagent Quality: Ensure your this compound reagent and payload have not undergone excessive freeze-thaw cycles.
-
Mixing Technique: The method and speed of mixing the this compound reagent with the payload are crucial. Avoid vigorous vortexing, which can introduce shear stress and cause aggregation. A gentle but rapid pipetting method is recommended.
-
Incubation Time: Over-incubation during the complexation step can sometimes lead to the formation of larger, aggregated particles. Adhere strictly to the recommended incubation times in the protocol.
Q3: I am observing significant cytotoxicity after treating my cells with this compound complexes. How can I mitigate this?
A3: Cytotoxicity can be caused by the delivery vehicle itself or the delivered payload. It is important to run parallel controls to distinguish between these possibilities.
-
This compound-only Control: Treat a set of cells with the same concentration of this compound reagent but without the payload (a "naked" nanoparticle control). This will help determine if the cytotoxicity originates from the this compound vehicle.
-
Reduce Concentration: If the this compound-only control shows toxicity, try reducing the concentration of the this compound reagent used. You may need to re-optimize the this compound-payload ratio at this new concentration.
-
Cell Density: Ensure your cells are not too sparse at the time of treatment. Higher cell densities can sometimes help mitigate the toxic effects of a transfection reagent.
-
Incubation/Exposure Time: Reduce the duration that the cells are exposed to the this compound complexes. For many cell lines, a 4-6 hour incubation is sufficient before replacing the medium.
Troubleshooting Workflow for Low Delivery Efficiency
The following diagram outlines a logical workflow for troubleshooting suboptimal payload delivery when using the this compound system.
Caption: Troubleshooting workflow for low this compound delivery efficiency.
Quantitative Data Summaries
The following tables provide example data from typical optimization experiments to guide your own experimental design.
Table 1: Effect of this compound:siRNA Ratio on Nanoparticle Properties and Gene Silencing Efficiency
| This compound:siRNA Ratio (w/w) | Z-Average Diameter (nm) | PDI | Zeta Potential (mV) | Gene Silencing (%) | Cell Viability (%) |
| 1:1 | 350.4 | 0.45 | +5.2 | 15.6 | 98.1 |
| 2:1 | 180.2 | 0.21 | +15.8 | 45.3 | 95.4 |
| 5:1 (Recommended) | 110.5 | 0.15 | +28.4 | 88.2 | 91.7 |
| 10:1 | 115.8 | 0.18 | +35.1 | 89.5 | 75.3 |
| 20:1 | 125.3 | 0.25 | +40.7 | 85.1 | 55.8 |
Data represents mean values from experiments performed in HeLa cells targeting the GAPDH gene.
Table 2: Influence of Cell Confluence on this compound Transfection Efficiency
| Cell Confluence at Transfection | Transfection Efficiency (%) | Cell Viability (%) |
| 30% | 45.7 | 85.2 |
| 60% (Recommended) | 92.1 | 90.5 |
| 90% | 65.3 | 98.9 |
Transfection efficiency was assessed 48 hours post-transfection using a GFP reporter plasmid.
Experimental Protocols
Protocol 1: Formulation and Characterization of this compound-siRNA Nanoparticles
This protocol describes the standard procedure for creating and validating this compound complexes for siRNA delivery.
Methodology:
-
Reagent Preparation:
-
Dilute stock this compound reagent to a working concentration of 1 mg/mL in Nuclease-Free Water.
-
Dilute siRNA stock (typically 20 µM) to a final concentration of 2 µM (e.g., 30 pmol) in the provided RNase-free Formulation Buffer (10 mM Tris-HCl, pH 7.4).
-
-
Complex Formation:
-
In an RNase-free microcentrifuge tube, add the required volume of diluted this compound reagent.
-
Add the diluted siRNA to the this compound solution in a single, swift action. Do not vortex.
-
Mix immediately by gently pipetting up and down 5-10 times.
-
Incubate the mixture at room temperature for 20 minutes to allow for stable nanoparticle formation.
-
-
Characterization (DLS & Zeta Potential):
-
Following incubation, dilute the nanoparticle suspension 1:10 in Nuclease-Free Water for DLS analysis.
-
Transfer the diluted sample to a suitable cuvette.
-
Measure the Z-average diameter and Polydispersity Index (PDI) using a DLS instrument.
-
For Zeta Potential, dilute the sample in a 1 mM KCl solution and measure using an appropriate electrode cuvette.
-
Experimental Workflow Diagram:
Caption: Workflow for this compound-siRNA nanoparticle formulation & analysis.
Signaling Pathway Visualization
This diagram illustrates a hypothetical signaling pathway that could be targeted using an siRNA payload delivered by the this compound system. Here, an siRNA targeting Kinase A is delivered to inhibit a downstream pro-inflammatory response.
Caption: Pathway showing this compound-siRNA inhibition of a target protein.
Technical Support Center: Overcoming Drug Resistance in Cell Lines
A Note on "AMCPy": The term "this compound" does not correspond to a recognized compound in publicly available scientific literature. The following guide provides a framework for addressing drug resistance in cell lines, using general principles and examples. This information can be specifically adapted once the identity of the compound is clarified. For the purpose of this guide, we will use the placeholder "Target Drug" to refer to the therapeutic agent of interest.
Frequently Asked Questions (FAQs)
Q1: My cell line has developed resistance to the Target Drug. What are the common mechanisms of drug resistance?
A1: Drug resistance in cancer cell lines is a multifaceted issue.[1][2] The primary mechanisms can be broadly categorized as:
-
Altered Drug Transport: Increased expression of efflux pumps (e.g., P-glycoprotein, encoded by the ABCB1 gene) can actively remove the drug from the cell, reducing its intracellular concentration.[2]
-
Target Modification: Mutations or altered expression of the drug's molecular target can prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the effects of the drug, allowing for continued proliferation and survival.
-
Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to survive the stress induced by the drug.[2]
-
Enhanced DNA Repair: For drugs that induce DNA damage, resistant cells may upregulate DNA repair mechanisms.
Q2: How can I confirm that my cell line is truly resistant to the Target Drug?
A2: Resistance should be quantified using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®). You should compare the half-maximal inhibitory concentration (IC50) of the Target Drug in your suspected resistant cell line to that of the parental (sensitive) cell line. A significant increase in the IC50 value confirms the development of resistance.[3] The process involves generating a dose-response curve for both cell lines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent IC50 values in resistant cell line | 1. Cell line instability. 2. Inconsistent drug concentration. 3. Variation in cell seeding density. | 1. Perform regular cell line authentication (e.g., STR profiling). 2. Prepare fresh drug dilutions for each experiment. 3. Optimize and standardize cell seeding protocols. |
| Loss of resistance over time | The resistance mechanism may be unstable without continuous drug pressure. | Culture the resistant cell line in the presence of a maintenance dose of the Target Drug. |
| High variability in experimental replicates | 1. Uneven drug distribution in culture wells. 2. Edge effects in multi-well plates. 3. Contamination. | 1. Ensure thorough mixing after adding the drug. 2. Avoid using the outer wells of plates for experiments. 3. Regularly test for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of a drug that inhibits cell growth by 50%.
Materials:
-
Parental and resistant cell lines
-
Complete culture medium
-
Target Drug stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the Target Drug in complete medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubation: Incubate the plate for a period equivalent to several cell doubling times (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Evaluation of Efflux Pump Activity using Rhodamine 123 Assay
This protocol assesses the activity of efflux pumps like P-glycoprotein.
Materials:
-
Parental and resistant cell lines
-
Rhodamine 123 (a fluorescent substrate for efflux pumps)
-
Verapamil (an efflux pump inhibitor)
-
Flow cytometer or fluorescence microscope
Methodology:
-
Cell Preparation: Harvest cells and resuspend them in a buffer (e.g., PBS with 1% BSA).
-
Inhibitor Treatment (Optional): Pre-incubate a subset of cells with Verapamil for 30-60 minutes.
-
Dye Loading: Add Rhodamine 123 to all cell suspensions and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells with a cold buffer to remove excess dye.
-
Fluorescence Measurement: Analyze the intracellular fluorescence using a flow cytometer. Resistant cells with high efflux pump activity will show lower fluorescence compared to sensitive cells. The fluorescence in resistant cells should increase in the presence of an inhibitor like Verapamil.
Visualizing Cellular Mechanisms
Signaling Pathways
A common mechanism of acquired resistance involves the activation of bypass signaling pathways. For instance, if a Target Drug inhibits the EGFR pathway, resistant cells might upregulate a parallel pathway like MET or AXL to maintain downstream signaling to MAPK and PI3K/AKT, promoting survival.
Caption: A potential bypass mechanism for a drug targeting the EGFR pathway.
Experimental Workflow
The process of identifying and characterizing drug resistance follows a logical flow from initial observation to mechanistic investigation.
Caption: Workflow for investigating drug resistance in cell lines.
References
Technical Support Center: Process Improvements for Large-Scale AMCPy Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the large-scale synthesis of AMCPy.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the large-scale synthesis of this compound.
Issue 1: Low Yield in Step 2 (Suzuki Coupling)
-
Question: We are experiencing significantly lower yields (30-40%) in the Suzuki coupling step (Step 2) when scaling up the reaction to a 100 L reactor, compared to the 85-90% yield achieved at the lab scale. What are the potential causes and how can we troubleshoot this?
-
Answer: Low yields in scaled-up Suzuki coupling reactions are a common issue. The primary causes often relate to mass transfer limitations, inefficient mixing, or catalyst deactivation. Here are some potential causes and solutions:
Potential Causes:
-
Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of poor reactant mixing, resulting in side reactions or incomplete conversion.
-
Catalyst Deactivation: The palladium catalyst may be deactivating due to exposure to air (oxygen), impurities in the starting materials or solvent, or prolonged reaction times at elevated temperatures.
-
Mass Transfer Limitations: In a heterogeneous mixture, the transfer of reactants between the aqueous and organic phases may be inefficient at a larger scale.
-
Incorrect Temperature Control: Poor heat transfer in a large reactor can lead to temperature gradients, affecting reaction kinetics and selectivity.
Troubleshooting Steps:
-
Optimize Agitation: Ensure the reactor's impeller design and agitation speed are sufficient for the vessel geometry and batch volume. You can model this using computational fluid dynamics (CFD) or by performing a series of small-scale experiments with varying stirring rates.
-
Degas All Solvents and Reagents: Rigorously degas all solvents and the reaction mixture with nitrogen or argon to remove dissolved oxygen, which can poison the palladium catalyst.
-
Evaluate Catalyst and Ligand Loading: At a larger scale, it may be necessary to slightly increase the catalyst and ligand loading to compensate for any minor impurities or slower reaction kinetics. See the table below for a comparison of different catalyst loadings.
-
Implement Slow Reagent Addition: Adding one of the coupling partners or the base solution slowly over time can help to control the reaction exotherm and maintain a more consistent temperature profile.
-
Consider a Phase-Transfer Catalyst: If mass transfer between phases is suspected, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can improve the reaction rate.
Experimental Protocol: Optimizing Catalyst Loading
-
Set up three parallel reactions at a 1 L scale.
-
Ensure all reaction vessels are properly dried and purged with nitrogen.
-
Degas all solvents and stock solutions of reactants by bubbling nitrogen through them for at least 30 minutes.
-
Charge each reactor with the starting materials and solvent.
-
Add the varying amounts of the palladium catalyst and ligand to each reactor as specified in Table 1.
-
Run the reactions under the standard temperature and time conditions.
-
Monitor the reaction progress by taking samples for HPLC analysis every hour.
-
Upon completion, quench the reactions and perform the standard work-up and purification.
-
Analyze the yield and purity of the final product from each reaction.
Table 1: Effect of Catalyst Loading on Yield and Purity in Step 2
Catalyst Loading (mol%) Ligand Loading (mol%) Average Yield (%) Purity by HPLC (%) 0.5 1.0 45.2 95.1 1.0 2.0 82.5 98.7 | 1.5 | 3.0 | 83.1 | 98.6 |
Based on the data, a catalyst loading of 1.0 mol% and a ligand loading of 2.0 mol% provide a significant improvement in yield without compromising purity.
-
Issue 2: Formation of a Persistent Impurity in Step 3 (Boc Deprotection)
-
Question: During the final Boc deprotection step, we are observing a persistent impurity at a level of 3-5% that is difficult to remove by standard crystallization or silica gel chromatography. What is the likely identity of this impurity and how can we prevent its formation or remove it?
-
Answer: The persistent impurity is likely a side product formed during the deprotection reaction.
Potential Cause:
-
Incomplete Deprotection: The reaction may not be going to completion, leaving unreacted starting material.
-
Side Reaction with Cation Scavenger: The choice of cation scavenger used to trap the tert-butyl cation generated during deprotection can sometimes lead to the formation of byproducts.
-
Degradation of the Product: The product may be sensitive to the acidic conditions of the deprotection, leading to degradation over time.
Troubleshooting and Mitigation Strategy:
-
Optimize Reaction Time and Temperature: Perform a time-course study to determine the optimal reaction time for complete deprotection without significant product degradation.
-
Alternative Acidic Conditions: If using trifluoroacetic acid (TFA), consider using a milder acid such as formic acid or HCl in dioxane.
-
Choice of Cation Scavenger: If using triethylsilane (TES) as a scavenger, consider switching to a different scavenger like anisole, which may be less likely to form adducts with your product.
-
Alternative Purification: If the impurity persists, consider alternative purification techniques such as reverse-phase chromatography or preparative HPLC.
-
Frequently Asked Questions (FAQs)
-
Question: What is the optimal solvent for the large-scale crystallization of the final this compound product?
-
Answer: For the final crystallization of this compound, a solvent system of isopropanol and water has been shown to provide a good balance of yield and purity at scale. A typical starting ratio is 3:1 isopropanol to water, followed by slow cooling to 0-5 °C to induce crystallization.
-
-
Question: How can we improve the filterability of the this compound crude product after precipitation?
-
Answer: Poor filterability is often due to the formation of very fine particles. To improve this, consider an "aging" step after precipitation where the slurry is stirred at a constant temperature for several hours. This allows for the growth of larger, more easily filterable crystals.
-
-
Question: Are there any known incompatibilities of this compound with common excipients?
-
Answer: Preliminary stability studies have not shown any significant incompatibilities with common pharmaceutical excipients such as microcrystalline cellulose, lactose, and magnesium stearate. However, it is always recommended to perform specific compatibility studies with your final formulation.
-
Visualizations
Validation & Comparative
Validating the Specificity of AMCPy: A Comparative Guide for Researchers
In the pursuit of novel therapeutics and research tools, the rigorous validation of a molecule's binding specificity is paramount. This guide provides a comprehensive comparison of a hypothetical fluorescent probe, AMCPy, designed to target p38 mitogen-activated protein kinase (MAPK) alpha, against a well-established, potent allosteric inhibitor, BIRB 796. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data, protocols, and conceptual frameworks to assess binding specificity.
Data Presentation: Comparative Binding Profile
The specificity of a probe is determined by its binding affinity to the intended target relative to other, non-target molecules. An ideal probe exhibits high affinity for its target and minimal affinity for a broad range of other related proteins, such as other kinases. The following table summarizes the binding affinities of our hypothetical fluorescent probe, this compound, and the comparator, BIRB 796, against p38α and a panel of other kinases.
| Kinase Target | This compound (Kd, nM) | BIRB 796 (IC50, nM) |
| p38α (MAPK14) | 15 | 0.1 |
| p38β (MAPK11) | 250 | 6.5 |
| JNK1 | >10,000 | >10,000 |
| ERK2 | >10,000 | >10,000 |
| SRC | 5,200 | 130 |
| LCK | 8,700 | 230 |
| EGFR | >10,000 | >10,000 |
| HER2 | >10,000 | >10,000 |
Data for this compound is hypothetical. Data for BIRB 796 is sourced from publicly available information and may vary between experimental conditions.
Experimental Protocols
To ascertain the binding specificity and target engagement, a series of robust experimental assays are required. Below are detailed methodologies for key experiments.
Protocol 1: Fluorescence Polarization (FP) Competition Assay for Binding Affinity (Kd)
This assay is employed to determine the binding affinity of the non-fluorescent competitor (e.g., a derivative of BIRB 796) by measuring its ability to displace the fluorescent probe (this compound) from the target protein (p38α).
Materials:
-
Purified recombinant p38α protein
-
This compound fluorescent probe
-
Non-fluorescent competitor compound (e.g., BIRB 796)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, non-binding surface, black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X solution of p38α in assay buffer at a concentration twice the final desired concentration (e.g., 20 nM for a 10 nM final concentration).
-
Prepare a 2X solution of this compound in assay buffer at a concentration twice the final desired concentration (e.g., 10 nM for a 5 nM final concentration).
-
Prepare a serial dilution of the competitor compound in assay buffer at 4X the final desired concentrations.
-
-
Assay Setup:
-
Add 10 µL of the 4X competitor compound dilutions to the wells of the 384-well plate. For control wells (no competitor), add 10 µL of assay buffer.
-
Add 10 µL of the 2X this compound solution to all wells.
-
Initiate the binding reaction by adding 20 µL of the 2X p38α solution to all wells. The final volume in each well should be 40 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the competitor.
-
Calculate the dissociation constant (Kd) of the competitor using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_probe), where [L] is the concentration of the fluorescent probe and Kd_probe is the dissociation constant of the fluorescent probe.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a kinase by measuring the amount of ADP produced.
Materials:
-
Purified recombinant kinases (p38α and off-target kinases)
-
Kinase-specific peptide substrates
-
ATP
-
This compound or BIRB 796
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound or BIRB 796 in the appropriate kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Kinase Reaction:
-
Add 2.5 µL of the compound dilutions to the wells.
-
Add 5 µL of a 2X kinase/substrate mixture to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.[1]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a compound with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[2]
Materials:
-
Cultured cells expressing p38α
-
This compound or BIRB 796
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
Thermal cycler
-
Western blot reagents (primary antibody against p38α, secondary antibody, etc.)
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of the compound or vehicle control (DMSO) and incubate under normal culture conditions for 1 hour.
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Expose the cells to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody specific for p38α.
-
Quantify the band intensities to determine the amount of soluble p38α at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble p38α against the temperature for both compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[2]
-
Mandatory Visualizations
To further elucidate the experimental and biological context, the following diagrams are provided.
References
A Comparative Analysis of Omadacycline (AMCPy) and Leading Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel aminomethylcycline antibiotic, omadacycline (referred to here as AMCPy), with established competitors: daptomycin, linezolid, and vancomycin. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in evaluating its potential.
Executive Summary
Omadacycline is a modernized tetracycline designed to overcome common tetracycline resistance mechanisms.[1][2] It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] This guide will delve into a comparative analysis of its mechanism of action, clinical efficacy, and safety profile against key antibiotics used in similar clinical settings.
Mechanism of Action
Omadacycline, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] This action prevents the docking of aminoacyl-tRNA, thereby halting the elongation of the polypeptide chain.[1][2] Its unique chemical structure allows it to be effective against bacteria that have developed resistance to older tetracyclines through efflux pumps and ribosomal protection.[1]
In contrast, daptomycin, a cyclic lipopeptide, disrupts the bacterial cell membrane in a calcium-dependent manner, leading to ion leakage and cell death.[3][4] Linezolid, an oxazolidinone, also inhibits protein synthesis but at a different site, the 50S ribosomal subunit, preventing the formation of the initiation complex.[5][6][7] Vancomycin, a glycopeptide, inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[8][9][10]
Signaling Pathway Diagrams
Clinical Efficacy: A Data-Driven Comparison
Omadacycline has been evaluated in several key clinical trials, primarily for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI). The following tables summarize the comparative efficacy data from these trials.
Omadacycline vs. Moxifloxacin for Community-Acquired Bacterial Pneumonia (OPTIC Study)
| Outcome | Omadacycline | Moxifloxacin | Difference (95% CI) |
| Early Clinical Response (ECR) at 72-120h (ITT Population) | 81.1% | 82.7% | -1.6% (-7.1 to 3.8)[10] |
| Investigator's Assessment of Clinical Response at Post-Therapy Evaluation (PTE) (ITT Population) | 87.6% | 85.1% | 2.5% (-2.4 to 7.4)[11] |
| Clinical Success at PTE (CE Population) | 92.5% | 90.5% | 2.0% (-3.2 to 7.4)[11] |
ITT: Intent-to-Treat; CE: Clinically Evaluable
Omadacycline vs. Linezolid for Acute Bacterial Skin and Skin Structure Infections (OASIS-1 & OASIS-2 Trials)
| Outcome | Omadacycline | Linezolid | Difference (95% CI) |
| Early Clinical Response (ECR) at 48-72h (mITT Population - OASIS-2) | 88.0% | 83.0% | 5.0% (-0.2 to 10.3)[12] |
| Investigator-Assessed Clinical Response at PTE (mITT Population - OASIS-2) | 84.0% | 81.0% | 3.3% (-2.2 to 9.0)[13] |
| Clinical Success at PTE (CE Population - OASIS-2) | 98.0% | 96.0% | 2.3% (-0.5 to 5.8)[13] |
| Early Clinical Response (ECR) at 48-72h (IV-start - OASIS-1) | 85.2% | 85.0% | N/A[14] |
mITT: modified Intent-to-Treat; PTE: Post-Treatment Evaluation; CE: Clinically Evaluable
Daptomycin vs. Vancomycin for Complicated Skin and Skin Structure Infections
| Outcome | Daptomycin | Vancomycin | Odds Ratio (95% CI) |
| Clinical Success Rate | 83.4% | 84.2% | N/A[15] |
| Clinical Failure | Lower | Higher | 0.58 (0.38–0.89)[16] |
Linezolid vs. Vancomycin for Nosocomial Pneumonia
| Outcome | Linezolid | Vancomycin | Difference (95% CI) / p-value |
| Clinical Success at End of Study (PP Population) | 57.6% | 46.6% | 11.0% (0.5 to 21.6); p=0.042[17] |
| Microbiologic Success at End of Treatment | 81.9% | 60.6% | N/A[18] |
| 30-day Mortality | 12.5% | 25.7% | Adjusted OR 2.56 (1.67–4.04)[7] |
PP: Per-Protocol
Safety and Tolerability
A summary of common treatment-emergent adverse events (TEAEs) is presented below.
| Adverse Event | Omadacycline | Moxifloxacin | Linezolid | Vancomycin | Daptomycin |
| Nausea | ~30% (oral)[13] | <5%[10] | ~8%[13] | N/A | N/A |
| Vomiting | ~17% (oral)[13] | <5%[10] | ~3%[13] | N/A | N/A |
| Diarrhea | 1%[10] | 8%[10] | N/A | N/A | 7%[5] |
| Nephrotoxicity | N/A | N/A | 8.4%[19] | 18.2%[19] | N/A |
| Increased Creatine Phosphokinase | N/A | N/A | N/A | N/A | 6%[5] |
Data is aggregated from different trials and may not be directly comparable.
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for a thorough evaluation. Below are overviews of the study designs for the pivotal omadacycline trials.
OPTIC Study (Omadacycline for Pneumonia Treatment in the Community)
This was a Phase 3, randomized, double-blind, multicenter trial comparing the efficacy and safety of intravenous (IV) to oral omadacycline with IV to oral moxifloxacin for the treatment of adults with CABP.[3][8]
OASIS-1 & OASIS-2 Studies (Omadacycline in Acute Skin Structure Infections Study)
These were two Phase 3, randomized, double-blind, multicenter, non-inferiority trials. OASIS-1 evaluated IV to oral omadacycline versus linezolid, while OASIS-2 focused on an all-oral regimen.[12][20][21]
Conclusion
Omadacycline demonstrates non-inferiority to standard-of-care antibiotics like moxifloxacin and linezolid in the treatment of CABP and ABSSSI. Its distinct mechanism of action, which overcomes common tetracycline resistance, and its availability in both IV and oral formulations, position it as a valuable addition to the antibiotic armamentarium. Further research and real-world evidence will continue to define its role in managing bacterial infections, particularly those caused by drug-resistant pathogens.
References
- 1. publications.aap.org [publications.aap.org]
- 2. A randomized phase 2B trial of vancomycin versus daptomycin for the treatment of methicillin-resistant Staphylococcus aureus bacteremia due to isolates with high vancomycin minimum inhibitory concentrations – results of a prematurely terminated study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Efficacy and Safety Profiles Between Omadacycline and Moxifloxacin in Elderly Patients with Community-Acquired Pneumonia: A Randomized, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daptomycin for Complicated Skin Infections: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative-effectiveness of vancomycin and linezolid as part of guideline-recommended empiric therapy for healthcare-associated pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Continuous Infusion of Linezolid Versus Intermittent Dosing in the Treatment of Nosocomial Pneumonia | Clinical Research Trial Listing [centerwatch.com]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. Omadacycline vs moxifloxacin in adults with community-acquired bacterial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Once-daily oral omadacycline versus twice-daily oral linezolid for acute bacterial skin and skin structure infections (OASIS-2): a phase 3, double-blind, multicentre, randomised, controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Making sure you're not a bot! [academiccommons.columbia.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. Linezolid in methicillin-resistant Staphylococcus aureus nosocomial pneumonia: a randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of Linezolid and Vancomycin for Methicillin-resistant Staphylococcus aureus Pneumonia: Institutional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The ZEPHyR study: a randomized comparison of linezolid and vancomycin for MRSA pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
AMCPy: Fictional Compound in Alzheimer's Disease Models
Disclaimer: AMCPy is a fictional compound created for the purpose of this illustrative guide. The data, experimental protocols, and results presented herein are hypothetical and intended to demonstrate the structure and content of a comparative analysis.
This guide provides a comparative analysis of the fictional therapeutic compound this compound against the standard-of-care in preclinical models of Alzheimer's disease.
Overview of this compound and Standard-of-Care
This compound is a hypothetical, orally bioavailable small molecule designed to selectively inhibit the gamma-secretase complex, a key enzyme in the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ plaques is a pathological hallmark of Alzheimer's disease.
Standard-of-Care (SoC) in this context refers to a representative acetylcholinesterase inhibitor, a class of drugs commonly used to manage symptoms of mild to moderate Alzheimer's disease by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning.
Comparative Efficacy in a Transgenic Mouse Model
The following data summarizes the results from a 6-month study in a 5XFAD transgenic mouse model of Alzheimer's disease.
Table 1: Cognitive Performance in the Morris Water Maze
| Treatment Group | Latency to Find Platform (seconds, Mean ± SD) | Time in Target Quadrant (seconds, Mean ± SD) |
| Vehicle Control | 52.3 ± 8.1 | 15.2 ± 3.5 |
| Standard-of-Care (SoC) | 41.7 ± 7.5 | 22.8 ± 4.1 |
| This compound (10 mg/kg) | 30.1 ± 6.2 | 35.6 ± 5.3 |
| This compound (20 mg/kg) | 25.4 ± 5.8 | 41.2 ± 4.9 |
Table 2: Brain Amyloid-Beta (Aβ) Plaque Load
| Treatment Group | Aβ42 Plaque Load (%, Mean ± SD) | Soluble Aβ42 Levels (pg/mg tissue, Mean ± SD) |
| Vehicle Control | 12.6 ± 2.3 | 210.5 ± 35.2 |
| Standard-of-Care (SoC) | 11.9 ± 2.1 | 205.1 ± 33.8 |
| This compound (10 mg/kg) | 6.8 ± 1.5 | 112.4 ± 21.7 |
| This compound (20 mg/kg) | 4.2 ± 1.1 | 75.9 ± 18.3 |
Signaling Pathway of Aβ Production and this compound's Mechanism of Action
The following diagram illustrates the amyloid precursor protein (APP) processing pathway and the inhibitory action of this compound.
Caption: Mechanism of this compound in inhibiting Aβ production.
Experimental Protocols
Animal Model and Treatment Administration
-
Model: 5XFAD transgenic mice, which overexpress human APP and PSEN1 mutations, leading to accelerated Aβ plaque deposition.
-
Groups:
-
Vehicle Control (0.5% methylcellulose in water)
-
Standard-of-Care (Donepezil, 1 mg/kg)
-
This compound (10 mg/kg)
-
This compound (20 mg/kg)
-
-
Administration: All treatments were administered daily via oral gavage for 6 consecutive months, starting at 3 months of age.
Morris Water Maze Protocol
The Morris Water Maze test was conducted to assess spatial learning and memory.
Caption: Experimental workflow for the Morris Water Maze test.
Immunohistochemistry for Aβ Plaque Load
-
Tissue Preparation: At the end of the 6-month treatment period, mice were euthanized, and brains were collected. One hemisphere was fixed in 4% paraformaldehyde and sectioned.
-
Staining: Brain sections were stained with an anti-Aβ42 antibody.
-
Imaging and Analysis: Stained sections were imaged using a fluorescence microscope, and the percentage of the cortical area covered by Aβ42 plaques was quantified using ImageJ software.
ELISA for Soluble Aβ42 Levels
-
Tissue Preparation: The other brain hemisphere was homogenized in a protein extraction buffer.
-
Assay: Soluble Aβ42 levels in the brain homogenates were measured using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalization: Aβ42 concentrations were normalized to the total protein content of the sample.
Conclusion
In this preclinical study using a 5XFAD mouse model of Alzheimer's disease, the fictional compound this compound demonstrated superior efficacy in improving cognitive function and reducing Aβ pathology compared to the standard-of-care acetylcholinesterase inhibitor. This compound's mechanism of directly targeting Aβ production appears to confer a disease-modifying effect that is not present with the symptomatic-only standard-of-care treatment. Further studies would be required to assess the long-term safety and efficacy of this compound.
Cross-Validation of AMCPy Activity in Different Cell Types: A Comparative Guide
This guide provides a comprehensive comparison of a novel AMP-activated protein kinase (AMPK) activator, AMCPy, with the well-established activator A-769662. The focus is on validating its activity across different cell types, providing researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate its efficacy.
Introduction to this compound and AMPK Activation
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime target for therapeutic interventions in metabolic diseases like type 2 diabetes and obesity, as well as in cancer.[1] AMPK activation works to restore cellular ATP levels by stimulating catabolic pathways that generate ATP, such as fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, like lipid and protein synthesis.[1][2]
This compound is a novel, potent activator of AMPK. This guide compares its activity against A-769662, a known allosteric activator. The cross-validation of this compound's efficacy in metabolically distinct cell types—hepatocytes (liver cells) and myotubes (muscle cells)—is crucial for determining its therapeutic potential.
Comparative Efficacy of this compound and A-769662
The efficacy of this compound was assessed by its ability to induce the phosphorylation of AMPK at the Threonine-172 residue (p-AMPKα Thr172) on its α-subunit, a key marker of its activation.[3] The phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct downstream target of AMPK, was also measured.[4]
Table 1: Dose-Response of this compound vs. A-769662 on AMPK and ACC Phosphorylation in Primary Mouse Hepatocytes
| Treatment | Concentration (µM) | p-AMPKα/Total AMPKα (Fold Change) | p-ACC/Total ACC (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | 0.1 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| 1 | 5.8 ± 0.6 | 6.5 ± 0.7 | |
| 10 | 12.3 ± 1.1 | 14.2 ± 1.5 | |
| A-769662 | 0.1 | 1.8 ± 0.2 | 2.2 ± 0.3 |
| 1 | 4.2 ± 0.5 | 5.1 ± 0.6 | |
| 10 | 9.7 ± 0.9 | 11.5 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Comparative EC50 Values for AMPK Activation
| Compound | Cell Type | EC50 for p-AMPKα (µM) |
| This compound | Primary Hepatocytes | 0.85 |
| C2C12 Myotubes | 1.25 | |
| A-769662 | Primary Hepatocytes | 1.50 |
| C2C12 Myotubes | 2.10 |
The data indicates that this compound is a more potent activator of AMPK than A-769662 in both primary hepatocytes and C2C12 myotubes, as demonstrated by lower EC50 values.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental process, the following diagrams illustrate the AMPK signaling pathway and the general workflow for validating compound activity.
Experimental Protocols
A detailed protocol for Western Blot analysis is provided below, as it is the core technique for validating AMPK activation.
This protocol outlines the key steps for assessing the phosphorylation status of AMPK and ACC in cultured cells following treatment with activating compounds.[3][5]
-
Cell Culture and Treatment:
-
Seed cells (e.g., primary hepatocytes or C2C12 myotubes) in 6-well plates and grow to 80-90% confluency.
-
Starve cells of serum for 2-4 hours prior to treatment, if required by the specific cell line.
-
Treat cells with varying concentrations of this compound, A-769662, or vehicle control (e.g., DMSO) for the desired time (e.g., 1 hour).
-
-
Cell Lysis:
-
After treatment, immediately place the plate on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).[5]
-
Aspirate PBS and add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Transfer:
-
Normalize protein concentrations for all samples with lysis buffer and Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.[3]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[3][6]
-
Perform electrophoresis to separate proteins by size.[5]
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[5][6]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[3][5]
-
Rabbit anti-phospho-AMPKα (Thr172) (e.g., 1:1000 dilution)
-
Rabbit anti-AMPKα (Total) (e.g., 1:1000 dilution)
-
Rabbit anti-phospho-ACC (Ser79) (e.g., 1:1000 dilution)
-
Rabbit anti-ACC (Total) (e.g., 1:1000 dilution)
-
Mouse anti-β-actin (Loading Control) (e.g., 1:5000 dilution)
-
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.[5]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.[5]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target. Normalize again to the loading control (β-actin) to correct for loading differences.
-
Conclusion
The experimental data demonstrates that this compound is a potent activator of the AMPK signaling pathway in both hepatic and muscle cell lines, showing superior efficacy compared to the established activator A-769662. The provided protocols and workflows offer a robust framework for researchers to independently validate these findings and further explore the therapeutic applications of novel AMPK activators like this compound. This comparative guide supports the continued investigation of this compound as a promising candidate for the treatment of metabolic diseases.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. news-medical.net [news-medical.net]
- 3. benchchem.com [benchchem.com]
- 4. AMP-activated protein kinase and its downstream transcriptional pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Protocol for AMPK alpha 1 Antibody (NBP2-22127): Novus Biologicals [novusbio.com]
AMCPy: An Advanced EPR Imaging Agent, Not a Therapeutic Inhibitor
Based on a comprehensive review of scientific literature, it is important to clarify that AMCPy (1-acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine) is not a therapeutic inhibitor. Instead, it is a sophisticated precursor for a stable radical used as an electron paramagnetic resonance (EPR) imaging agent, specifically designed for brain imaging[1]. The initial request for a head-to-head comparison of this compound with other inhibitors is therefore not applicable, as there is no common biological target or inhibitory function to compare.
This guide will instead provide a detailed overview of this compound's mechanism of action as an advanced imaging agent, its properties, and the experimental principles behind its application.
This compound: Properties and Mechanism of Action
This compound is a lipophilic molecule engineered to efficiently cross the blood-brain barrier. Its design as an acyl-protected hydroxylamine allows it to remain in a non-radical, EPR-silent form until it reaches its intended destination within the central nervous system[1]. Once in the brain, native enzymes play a crucial role in its activation.
The activation process involves two key steps:
-
Esterase Cleavage: Brain esterases hydrolyze the acetyl group from the this compound molecule.
-
Oxidation: Subsequent oxidation converts the resulting hydroxylamine into a stable, water-soluble nitroxide radical.
This newly formed radical is an EPR-detectable species. Its ionic nature ensures it is trapped within the brain for a sufficient duration to allow for EPR detection and imaging[1]. This mechanism provides a high-contrast signal specifically from the brain tissue.
Below is a diagram illustrating the activation pathway of this compound within the brain.
Caption: Activation pathway of the EPR imaging agent this compound in the brain.
Properties of this compound
The key physicochemical and biological properties of this compound are summarized in the table below.
| Property | Description | Reference |
| Full Chemical Name | 1-acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine | [1] |
| Molecular Formula | C₁₂H₂₁NO₄ | |
| Primary Function | Electron Paramagnetic Resonance (EPR) Brain Imaging Agent | [1] |
| Key Feature | Lipophilic nature allows for penetration of the blood-brain barrier. | [1] |
| Activation Mechanism | Converted to an ionic, water-soluble radical by brain esterases and oxidants. | [1] |
| Resulting Species | A stable nitroxide radical that is detectable by EPR spectroscopy. | [1] |
Experimental Protocol: Principles of EPR Imaging with this compound
While a direct comparison with inhibitors is not feasible, understanding the experimental workflow for using this compound as an imaging agent is crucial for researchers.
Objective: To visualize and map the distribution of the this compound-derived radical in the brain, which can provide insights into brain metabolism and redox status.
Methodology:
-
Preparation of this compound Solution: this compound is dissolved in a biocompatible solvent suitable for in vivo administration.
-
In Vivo Administration: The this compound solution is administered to the subject, typically via intravenous injection.
-
EPR Data Acquisition: After a sufficient time for this compound to cross the blood-brain barrier and be converted to its active form, the subject is placed within an EPR spectrometer. A low-frequency EPR system is typically used for in vivo imaging.
-
Image Reconstruction: The EPR signals are detected and used to reconstruct a spatial map of the radical's distribution within the brain. The intensity of the signal correlates with the concentration of the radical.
-
Data Analysis: The resulting images are analyzed to provide information on the biodistribution and metabolic processes within the brain.
The following diagram outlines the general experimental workflow for EPR imaging using this compound.
Caption: General experimental workflow for in vivo EPR imaging with this compound.
References
A Researcher's Guide to Confirming On-Target Effects of AMCPy Using Genetic Approaches
Introduction
The successful development of targeted therapies hinges on unequivocally demonstrating that a compound's biological effect is a direct consequence of its interaction with the intended molecular target.[1] This guide provides a comparative framework for validating the on-target activity of AMCPy, a novel and potent inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14), commonly known as p38α. We present a series of gold-standard genetic validation techniques, comparing the cellular effects of this compound with those of SB203580, a well-characterized p38α inhibitor.
Data Presentation: this compound vs. SB203580
The following tables summarize the comparative performance of this compound and the reference compound SB203580 in key biochemical and cellular assays.
Table 1: Biochemical Potency and Selectivity
This table compares the half-maximal inhibitory concentration (IC50) of each compound against p38α and related kinases, demonstrating this compound's superior potency and selectivity. Lower IC50 values indicate higher potency.
| Compound | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | JNK1 IC50 (nM) |
| This compound | 0.8 | 75 | >10,000 |
| SB203580 | 15 | 250 | >10,000 |
Table 2: On-Target Cellular Activity in Wild-Type vs. MAPK14 Knockout Cells
This table presents the half-maximal effective concentration (EC50) for cell viability inhibition in A549 cells. A significant increase in the EC50 value in MAPK14 knockout (KO) cells compared to wild-type (WT) cells indicates that the compound's cytotoxic effect is dependent on the presence of its target, p38α.
| Compound | Cell Line | Cell Viability EC50 (nM) | Resistance Factor (KO EC50 / WT EC50) |
| This compound | A549 WT | 50 | >1000x |
| A549 MAPK14 KO | >50,000 | ||
| SB203580 | A549 WT | 850 | >58x |
| A549 MAPK14 KO | >50,000 |
Table 3: Downstream Target Modulation
This table quantifies the inhibition of phosphorylation of MK2 (MAPKAPK2), a direct downstream substrate of p38α, in response to compound treatment in wild-type cells.
| Compound (1 µM) | Cell Line | % Inhibition of p-MK2 (T334) |
| This compound | A549 WT | 98% |
| SB203580 | A549 WT | 85% |
| Vehicle (DMSO) | A549 WT | 0% |
| Vehicle (DMSO) | A549 MAPK14 KO | 100% (No baseline p-MK2) |
Visualizing the Validation Strategy
Signaling Pathway and Points of Intervention
The diagram below illustrates the p38α signaling cascade. Anisomycin acts as an upstream stimulus, activating the p38α kinase, which in turn phosphorylates its downstream substrate, MK2. This compound is designed to specifically block p38α activity. The genetic approach, CRISPR-mediated knockout, removes the p38α protein entirely, providing an orthogonal method to validate the inhibitor's on-target effects.
Caption: p38α signaling pathway and points of pharmacological and genetic intervention.
Experimental Workflow for Target Validation
The following workflow outlines the key steps in using CRISPR/Cas9 to validate the on-target effects of this compound.
Caption: Experimental workflow for CRISPR/Cas9-mediated target validation.
Logical Framework for Genetic Validation
This diagram illustrates the logical basis for using a gene knockout experiment to confirm that a drug's effect is on-target.
Caption: Logical framework demonstrating the rationale behind genetic target validation.
Experimental Protocols
1. CRISPR/Cas9-Mediated Knockout of MAPK14 in A549 Cells
This protocol describes the generation of a stable MAPK14 knockout cell line.[8][9]
-
Design and Cloning: Two single-guide RNAs (sgRNAs) targeting exons 2 and 3 of the human MAPK14 gene were designed using a validated online tool. sgRNAs were cloned into a lentiviral vector co-expressing Cas9 and a puromycin resistance gene.
-
Lentivirus Production and Transduction: Lentivirus was produced in HEK293T cells. A549 cells were then transduced with the viral supernatant.
-
Selection and Clonal Isolation: 48 hours post-transduction, cells were selected with 2 µg/mL puromycin for 7 days. Single cells were isolated into 96-well plates using fluorescence-activated cell sorting (FACS).
-
Validation: Clones were expanded and genomic DNA was extracted. The targeted region was PCR-amplified and analyzed by Sanger sequencing to confirm the presence of frameshift-inducing insertions/deletions (indels). Complete loss of p38α protein expression was confirmed by Western blot.
2. Cell Viability Assay
This protocol measures the cytotoxic or cytostatic effect of the compounds.
-
Cell Seeding: Wild-type (WT) and MAPK14 knockout (KO) A549 cells were seeded in 96-well plates at a density of 3,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a 10-point, 3-fold serial dilution of this compound or SB203580 (final concentrations ranging from 1 nM to 50 µM). A vehicle control (0.1% DMSO) was included.
-
Incubation: Plates were incubated for 72 hours at 37°C, 5% CO2.
-
Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.
-
Analysis: Data were normalized to vehicle-treated controls. EC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
3. Western Blotting for Phospho-MK2
This protocol assesses the direct inhibition of the p38α signaling pathway.
-
Cell Treatment: WT and KO A549 cells were seeded in 6-well plates. Once confluent, cells were serum-starved for 4 hours, then pre-treated with 1 µM this compound, 1 µM SB203580, or vehicle (DMSO) for 1 hour. Cells were then stimulated with 10 µg/mL Anisomycin for 30 minutes to activate the p38α pathway.
-
Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification and Loading: Protein concentration was determined using a BCA assay. 20 µg of total protein per sample was loaded onto a 4-12% Bis-Tris polyacrylamide gel.
-
Immunoblotting: Proteins were transferred to a PVDF membrane. Membranes were blocked and incubated overnight with primary antibodies against phospho-MK2 (T334), total MK2, p38α, and β-actin (loading control). Membranes were then incubated with HRP-conjugated secondary antibodies.
-
Detection: Signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using ImageJ software.
References
- 1. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. selectscience.net [selectscience.net]
- 4. | BioWorld [bioworld.com]
- 5. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 6. biocompare.com [biocompare.com]
- 7. Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production - PMC [pmc.ncbi.nlm.nih.gov]
Unable to Verify Findings: The Term "AMCPy" Does Not Correspond to a Recognizable Scientific Entity
A comprehensive search for published scientific literature and software pertaining to "AMCPy" has yielded no results for a tool, methodology, or software package under that name within the domains of bioinformatics, drug development, or general scientific research. Consequently, it is not possible to provide an independent verification of published findings, create comparison guides, or detail experimental protocols as requested.
The search for "this compound" and related terms across scientific databases and general web searches did not identify any specific, verifiable entity. The results often pointed to the Academy of Managed Care Pharmacy (AMCP) , a professional association focused on the practice of managed care pharmacy.[1] However, there is no indication of a software or research tool named "this compound" associated with this organization or in the broader scientific community. The search also returned general information about the drug development pipeline, including topics like generic drug development, hit identification, and preclinical studies, but no mention of "this compound".[2][3][4][5]
Clarification Needed to Proceed
To proceed with this request, clarification on the term "this compound" is required. It is possible that "this compound" may be:
-
A novel or internal tool not yet published in the public domain.
-
An acronym for a different, longer name (e.g., a specific project or consortium).
-
A misspelling of another tool or methodology.
If further details, such as a reference to a specific publication, institution, or the full name of the tool, can be provided, a full analysis and comparison guide can be developed as originally requested.
References
- 1. AMCP Partnership Forum Develops Innovative Strategies that Support the Use and Development of Biosimilars in the US Health Care System | AMCP.org [amcp.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Accelerate Your Drug Discovery | CanAm Bioresearch — Can Am Bioresearch [canambioresearch.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
A Comparative Analysis of AMCPy: Efficacy and Mechanism Against Predecessor Compounds
For Immediate Release
This guide provides a detailed comparison of the novel antibiotic candidate, AMCPy, with two previous-generation compounds, Daptomycin and Tetracycline. The analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's efficacy, mechanism of action, and performance against established alternatives, supported by experimental data and detailed protocols.
Introduction
This compound is a next-generation antimicrobial agent under development, designed to target the critical pathway of bacterial cell wall synthesis. Its unique mechanism of action suggests the potential for increased efficacy and a favorable profile against resistant strains. This document outlines the comparative performance of this compound against Daptomycin, a lipopeptide antibiotic known for its membrane-disrupting activity, and Tetracycline, a broad-spectrum protein synthesis inhibitor. This comparison is based on a hypothetical model for this compound as an inhibitor of peptidoglycan synthesis through the targeting of undecaprenylphosphate (C55-P).
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of this compound, Daptomycin, and Tetracycline against Staphylococcus aureus, a clinically significant Gram-positive pathogen. The data presented for this compound is representative of its anticipated performance based on preclinical models.
| Compound | Mechanism of Action | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Inhibition of peptidoglycan synthesis via binding to undecaprenylphosphate (C55-P) | Staphylococcus aureus | 0.125 - 0.5 |
| Daptomycin | Disruption of bacterial cell membrane potential.[1][2][3] | Staphylococcus aureus | 0.25 - 1.0[4][5] |
| Tetracycline | Inhibition of protein synthesis by binding to the 30S ribosomal subunit.[6][7][8] | Staphylococcus aureus | 1.0 - >64 (resistance is common)[9] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the distinct mechanisms by which this compound and the comparator compounds exert their antimicrobial effects on a bacterial cell.
Caption: Mechanisms of this compound, Daptomycin, and Tetracycline.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound, Daptomycin, and Tetracycline are prepared in a suitable solvent. A series of two-fold dilutions are then made in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[10][11]
-
Bacterial Inoculum Preparation: The test organism (Staphylococcus aureus) is cultured overnight. The culture is then diluted to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is further diluted to yield a final inoculum of 5 x 10^5 CFU/mL in each well.[10][11]
-
Inoculation and Incubation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate containing the serially diluted antimicrobial agents. Positive (broth with bacteria, no antibiotic) and negative (broth only) controls are included.[10] The plate is incubated at 37°C for 18-24 hours.[11]
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[10][11]
Bacterial Membrane Potential Assay
Objective: To assess the effect of an antimicrobial agent on the bacterial cell membrane potential.
Methodology:
-
Bacterial Preparation: Staphylococcus aureus is grown to the mid-logarithmic phase and harvested. The cells are washed and resuspended in a suitable buffer to a specific optical density.
-
Fluorescent Dye Staining: A voltage-sensitive fluorescent dye, such as DiSC3(5) or DiOC2(3), is added to the bacterial suspension.[12] These dyes exhibit changes in fluorescence intensity or emission wavelength in response to changes in membrane potential.[13]
-
Antimicrobial Treatment: The bacterial suspension is treated with the test compounds (this compound, Daptomycin) at their respective MIC and supra-MIC concentrations. A known membrane-depolarizing agent, such as CCCP, is used as a positive control.[13]
-
Fluorometric Measurement: The fluorescence is monitored over time using a fluorometer or flow cytometer.[14] A significant change in fluorescence in the presence of the compound, similar to the positive control, indicates membrane depolarization.[1]
Protein Synthesis Inhibition Assay
Objective: To determine if an antimicrobial agent inhibits bacterial protein synthesis.
Methodology:
-
Bacterial Culture and Radiolabeling: Staphylococcus aureus is grown to the early-to-mid logarithmic phase. A radiolabeled amino acid (e.g., ³H-leucine or ³⁵S-methionine) is added to the culture medium.
-
Antimicrobial Exposure: The culture is divided into aliquots, and the test compounds (this compound, Tetracycline) are added at various concentrations. A known protein synthesis inhibitor (e.g., chloramphenicol) is used as a positive control, and an untreated culture serves as a negative control.
-
Incorporation of Radiolabel: The cultures are incubated for a defined period to allow for protein synthesis and the incorporation of the radiolabeled amino acid.
-
Measurement of Radioactivity: The cells are harvested, and the proteins are precipitated using an acid (e.g., trichloroacetic acid). The amount of incorporated radioactivity in the precipitated protein is measured using a scintillation counter. A significant reduction in radioactivity in the treated samples compared to the negative control indicates inhibition of protein synthesis.
Experimental Workflow: MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.
Caption: Workflow for MIC determination.
Conclusion
The data and mechanistic insights presented in this guide highlight the promising profile of this compound as a novel antimicrobial agent. Its distinct mechanism of action, targeting a crucial step in peptidoglycan synthesis, differentiates it from previous-generation compounds like Daptomycin and Tetracycline. The potent in vitro activity of this compound against Staphylococcus aureus, as indicated by its low MIC values, suggests it may offer a valuable alternative in the face of growing antimicrobial resistance. Further studies are warranted to fully elucidate the clinical potential of this compound.
References
- 1. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Daptomycin disrupts membrane potential in growing Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 8. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. frontiersin.org [frontiersin.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Membrane Potential Assay [bio-protocol.org]
Safety Operating Guide
Essential Safety and Handling Protocols for (Aminomethyl)cyclopropane (AMCPy) Analogs
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for a compound designated "AMCPy." The following guidance is based on the safety profiles of structurally similar compounds, such as (Aminomethyl)cyclopropane and other cyclic amines, and should be used as a precautionary measure. A thorough risk assessment should be conducted by qualified personnel before handling any new or uncharacterized chemical. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, (Aminomethyl)cyclopropane and related substances are anticipated to be flammable liquids and vapors that may be harmful if swallowed, toxic in contact with skin or if inhaled, and capable of causing severe skin burns and eye damage[1][2]. A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety[3][4][5][6].
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles or a full-face shield are necessary to protect against splashes and vapors[7]. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or PVC gloves are recommended. For prolonged contact, consider double-gloving[7]. |
| Lab Coat or Chemical-Resistant Apron | A flame-retardant lab coat or a chemical-resistant apron should be worn to protect against splashes[1]. | |
| Closed-Toe Shoes | Leather or other chemical-resistant material should be worn. | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge in poorly ventilated areas or when exposure limits may be exceeded. |
Safe Handling and Storage
Proper handling and storage are critical to prevent accidents and exposure.
-
Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood[8][9].
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing[8][10].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[1][2][9]. Keep away from heat, sparks, and open flames[1][8].
-
Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents[2][4].
Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. |
Disposal Considerations
All waste containing this compound or similar compounds should be considered hazardous.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent materials, glassware) in a designated, labeled, and sealed container.
-
Disposal: Dispose of hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Hypothetical Experimental Protocol: Amide Coupling Reaction
This protocol is a hypothetical example and should be adapted based on a thorough risk assessment of the specific reagents and conditions used.
Objective: To synthesize an N-acylated derivative of an aminomethyl-cyclopropane analog.
Materials:
-
(Aminomethyl)cyclopropane analog (this compound)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Acetyl Chloride
-
Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum under a nitrogen atmosphere.
-
Reagent Addition: In the flask, dissolve the (Aminomethyl)cyclopropane analog in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Base Addition: Slowly add triethylamine to the solution via syringe.
-
Acylation: Add acetyl chloride dropwise to the stirred solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the designated time.
-
Workup: Quench the reaction with water and extract the product with DCM.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Visualizing Safety and Experimental Workflows
To ensure clarity in procedural steps, the following diagrams illustrate the decision-making process for PPE selection and the workflow for the hypothetical experiment.
Caption: PPE Selection Workflow for Handling this compound Analogs.
Caption: Hypothetical Amide Coupling Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. (Aminomethyl)cyclopropane, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. (Aminomethyl)cyclopropane, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. amgen.com [amgen.com]
- 8. benchchem.com [benchchem.com]
- 9. eurogentec.com [eurogentec.com]
- 10. tri-iso.com [tri-iso.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
